Z-Gln-OH
Descripción
The exact mass of the compound Carbobenzoxyglutamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMLDJNLXLMGLX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883880 | |
| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2650-64-8 | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamine, N2-((phenylmethoxy)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(phenylmethoxy)carbonyl]-L-glutamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of N-α-Benzyloxycarbonyl-L-glutamine (Z-Gln-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Benzyloxycarbonyl-L-glutamine, commonly abbreviated as Z-Gln-OH, is a pivotal molecule in the field of peptide chemistry and drug development. As a derivative of the naturally occurring amino acid L-glutamine, it features a benzyloxycarbonyl (Z) protecting group on its α-amino functionality. This strategic modification prevents unwanted side reactions during peptide synthesis, allowing for the controlled and sequential assembly of amino acid residues into complex peptide chains. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and use, and an exploration of its role in synthetic methodologies.
Core Physical and Chemical Properties
This compound is a white crystalline powder that is fundamental to both solution-phase and solid-phase peptide synthesis.[1] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₆N₂O₅ | [2] |
| Molecular Weight | 280.28 g/mol | |
| Melting Point | 134-138 °C | |
| Optical Activity [α]²³/D | -7.3° (c=2 in ethanol) | |
| CAS Number | 2650-64-8 |
Stability: The benzyloxycarbonyl (Z) protecting group is notably stable under a variety of reaction conditions, yet it can be selectively removed.[4] The stability of the glutamine residue itself is a consideration, as it can be prone to cyclization to pyroglutamate (B8496135) under certain pH and temperature conditions.[5] Specifically, glutamine is known to be labile below pH 2 and above pH 13, with degradation accelerated by increased temperature.[5]
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectroscopic signatures based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A proton NMR spectrum of this compound in a solvent like DMSO-d₆ would be expected to show distinct signals for the protons of the glutamine side chain, the α-proton, the benzyloxycarbonyl group, and the amide and carboxylic acid protons. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region (typically δ 7.3-7.4 ppm). The α-proton of the amino acid would likely be a multiplet around δ 4.0-4.3 ppm. The methylene (B1212753) protons of the benzyl group would present as a singlet or a multiplet around δ 5.0 ppm. The side-chain protons of glutamine would appear as multiplets in the upfield region.
¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. Key expected chemical shifts in DMSO-d₆ include signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons of the benzyl group, the α-carbon, and the carbons of the glutamine side chain. The carbonyl carbons are expected in the range of δ 170-175 ppm. The aromatic carbons would resonate between δ 127-137 ppm. The α-carbon would likely appear around δ 55 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid.
-
N-H stretch: A band around 3300-3500 cm⁻¹ for the amide and urethane (B1682113) N-H groups.
-
C=O stretch: Strong absorptions around 1700-1740 cm⁻¹ for the carboxylic acid and urethane carbonyl groups, and around 1640-1680 cm⁻¹ for the amide carbonyl.
-
C-N stretch: Bands in the fingerprint region.
-
Aromatic C-H and C=C stretches: Signals characteristic of the benzene (B151609) ring.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would typically show the protonated molecule [M+H]⁺ at m/z 281.11. Fragmentation patterns in tandem mass spectrometry (MS/MS) would likely involve the loss of the benzyloxycarbonyl group and fragmentation of the glutamine side chain, providing further structural elucidation.[6]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of L-glutamine with benzyl chloroformate (also known as carbobenzoxy chloride or Z-Cl) under alkaline conditions. This procedure is analogous to the synthesis of N-benzyloxycarbonyl-L-glutamic acid.[1][7]
Workflow for this compound Synthesis
References
- 1. CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
Z-Gln-OH as an Amino Acid Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-benzyloxycarbonyl-L-glutamine (Z-Gln-OH) is a pivotal amino acid derivative primarily utilized in the field of synthetic chemistry, most notably in peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting moiety for the α-amino group of glutamine, preventing undesirable side reactions during peptide chain elongation. This technical guide provides an in-depth overview of the core functionalities of this compound, encompassing its physicochemical properties, its principal role in peptide synthesis, and a discussion of its potential, though less documented, biological implications. Detailed experimental protocols for its application in synthesis are provided, alongside visualizations of key chemical and metabolic pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Glutamine, the most abundant amino acid in the human body, is integral to a vast array of metabolic processes, including protein synthesis, nucleotide biosynthesis, and maintaining redox homeostasis. Its derivative, this compound, is a chemically modified version where the α-amino group is protected by a benzyloxycarbonyl group. This protection is a cornerstone of solution-phase peptide synthesis, a technique fundamental to the creation of therapeutic peptides and other complex biomolecules. The Z-group's stability under various conditions and its selective removal make this compound an invaluable tool for the precise construction of peptide sequences. While its primary application lies in chemical synthesis, the potential for enzymatic cleavage of the Z-group in biological systems opens avenues for its consideration in prodrug strategies and metabolic studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | References |
| Chemical Formula | C₁₃H₁₆N₂O₅ | [1][2] |
| Molecular Weight | 280.28 g/mol | [2] |
| CAS Number | 2650-64-8 | [1][2] |
| Appearance | White to off-white powder | |
| Melting Point | 134-138 °C | [2] |
| Optical Activity | [α]²³/D −7.3°, c = 2 in ethanol | |
| Purity | ≥99% | |
| SMILES | NC(=O)CC--INVALID-LINK--C(O)=O | |
| InChI Key | JIMLDJNLXLMGLX-JTQLQIEISA-N |
Core Application: Peptide Synthesis
The foremost role of this compound is as a protected building block in peptide synthesis. The benzyloxycarbonyl group prevents the nucleophilic amino group of glutamine from participating in unwanted reactions during the formation of a peptide bond with another amino acid.
The Role of the Benzyloxycarbonyl (Z) Protecting Group
The Z-group offers several advantages in peptide synthesis:
-
Stability: It is stable to a range of reaction conditions, including those used for the removal of other protecting groups.
-
Selective Removal: The Z-group can be selectively cleaved under specific conditions, most commonly through catalytic hydrogenolysis (e.g., H₂/Pd-C) or by strong acids such as HBr in acetic acid.[3] This orthogonality is crucial for complex, multi-step syntheses.
Experimental Protocol: Dipeptide Synthesis using this compound
This protocol outlines the general steps for the solution-phase synthesis of a dipeptide, Z-Gln-X-OH, where X is another amino acid.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Stirring apparatus and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling agent (e.g., DCC, 1.1 equivalents) to the solution and stir for 30-60 minutes to form the active ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (1 equivalent) in anhydrous DCM.
-
Add the base (e.g., TEA, 1 equivalent) to neutralize the hydrochloride and free the amino group.
-
Slowly add the solution of the free amino acid ester to the activated this compound solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the protected dipeptide, Z-Gln-X-OMe.
-
-
Deprotection of the C-terminal Ester (Optional):
-
To obtain the free acid dipeptide, the methyl ester can be saponified using a base like LiOH or NaOH in a mixture of THF and water.
-
Visualization of the Peptide Synthesis Workflow
Caption: Workflow for dipeptide synthesis using this compound.
Potential Biological Roles and Considerations
While the primary utility of this compound is in chemical synthesis, its structural similarity to L-glutamine warrants a discussion of its potential interactions within biological systems. It is important to note that there is a scarcity of direct research on the biological effects of this compound.
This compound as a Potential Prodrug
A key consideration is whether the Z-group can be cleaved in a cellular environment to release free L-glutamine. While catalytic hydrogenolysis is the standard laboratory method for Z-group removal, some enzymes, such as penicillin G acylase, have been shown to be capable of cleaving N-benzyloxycarbonyl groups under mild, aqueous conditions.[4][5] If endogenous enzymes with similar activity exist and can act on this compound, it could theoretically serve as a masked form of glutamine, potentially offering a way to modulate intracellular glutamine levels. However, the efficiency and specificity of such enzymatic cleavage in vivo are currently unknown.
Interaction with Glutamine Transporters and Enzymes
The bulky benzyloxycarbonyl group at the N-terminus of this compound likely sterically hinders its recognition and transport by the majority of glutamine transporters, which are specific for the free amino acid.[6][7] Similarly, enzymes that utilize glutamine as a substrate, such as glutamine synthetase and glutaminase, are unlikely to bind this compound effectively due to the modified amino group.[8][9] Therefore, this compound is not expected to act as a direct glutamine mimetic or antagonist in its protected form.
Glutamine Metabolism Overview
To contextualize the potential fate of this compound, should it be deprotected in a biological system, the following diagram illustrates the central role of glutamine in cellular metabolism.
Caption: Overview of glutamine metabolism and the hypothetical entry of this compound upon deprotection.
Conclusion
This compound is a well-characterized and indispensable amino acid derivative whose primary and established role is in the precise chemical synthesis of peptides. Its utility is centered on the robust yet selectively removable benzyloxycarbonyl protecting group, which enables the controlled incorporation of glutamine residues into growing peptide chains. While its direct biological activity is not well-documented, the potential for enzymatic cleavage of the Z-group presents a hypothetical avenue for its use in biological contexts, such as a prodrug for glutamine delivery. However, further research is required to validate these potential applications. For researchers, scientists, and drug development professionals, this compound remains a critical tool in the synthesis of peptide-based therapeutics and research compounds, with its properties and protocols for use being well-established in the field of synthetic chemistry.
References
- 1. scbt.com [scbt.com]
- 2. This compound 99 2650-64-8 [sigmaaldrich.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Membrane transporters for the special amino acid glutamine: structure/function relationships and relevance to human health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamine transporters as pharmacological targets: From function to drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamine Synthetase Contributes to the Regulation of Growth, Conidiation, Sclerotia Development, and Resistance to Oxidative Stress in the Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Z-Gln-OH (N-α-Benzyloxycarbonyl-L-glutamine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Z-Gln-OH (N-α-Benzyloxycarbonyl-L-glutamine), a critical reagent in synthetic chemistry. This document outlines its chemical properties, detailed experimental protocols for its synthesis and application, and contextualizes its biochemical relevance.
Core Data Presentation
This compound is a derivative of the amino acid L-glutamine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection is instrumental in preventing undesirable reactions during peptide synthesis.[1]
| Property | Value | Reference |
| CAS Number | 2650-64-8 | |
| Molecular Weight | 280.28 g/mol | |
| Molecular Formula | C13H16N2O5 | |
| Appearance | White to off-white powder | [2] |
| Melting Point | 134-138 °C | |
| Optical Activity | [α]23/D −7.3°, c = 2 in ethanol | |
| Primary Application | Solution-phase peptide synthesis |
Experimental Protocols
Synthesis of this compound from L-Glutamine
This protocol describes the protection of the amino group of L-glutamine using benzyl (B1604629) chloroformate.
Materials:
-
L-Glutamine
-
Sodium bicarbonate (NaHCO3)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve L-glutamine in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate, ensuring the reaction mixture remains basic by the concurrent addition of a sodium bicarbonate solution.
-
Stir the reaction mixture vigorously at a low temperature for several hours.
-
After the reaction is complete, wash the mixture with ethyl acetate to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
-
Dry the final product under vacuum.
Use of this compound in Solution-Phase Peptide Synthesis (Dipeptide Formation)
This protocol outlines a general procedure for coupling this compound with another amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe).
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound and HOBt in anhydrous DCM.
-
In a separate flask, suspend the amino acid ester hydrochloride in DCM and add TEA or DIPEA to neutralize the salt.
-
Add the neutralized amino acid ester solution to the this compound solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the protected dipeptide.
Deprotection of the Z-Group (Catalytic Hydrogenation)
This protocol details the removal of the benzyloxycarbonyl protecting group to yield the free amine.
Materials:
-
Z-protected peptide (e.g., Z-Gln-Gly-OMe)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the Z-protected peptide in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.
Signaling Pathways and Biological Context
Currently, there is no direct evidence to suggest that this compound itself is involved in or modulates specific cellular signaling pathways. Its primary role is as a synthetic intermediate in the laboratory. The benzyloxycarbonyl group is a synthetic construct designed to be inert under certain chemical conditions and removable under others, and it is not typically found in biological systems.
However, the core molecule, L-glutamine, is a crucial amino acid involved in a multitude of metabolic and signaling pathways. To provide a relevant biological context, the following diagram illustrates the central role of glutamine in cellular metabolism.
Caption: Overview of Glutamine Metabolism.
Conclusion
This compound is an indispensable tool in the field of peptide chemistry, enabling the precise and controlled synthesis of peptides for research and drug development. While it does not possess known direct biological signaling activity, the L-glutamine it is derived from is central to cellular metabolism and physiology. The experimental protocols provided herein offer a foundation for the synthesis and application of this important compound.
References
N-Cbz-L-glutamine in Biochemical Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Carbobenzyloxy-L-glutamine (N-Cbz-L-glutamine or Z-Gln-OH) is a pivotal molecule in the landscape of biochemistry and pharmaceutical development. Its strategic N-terminal protection with a benzyloxycarbonyl (Cbz or Z) group renders it an invaluable tool for the controlled and precise synthesis of peptides, as well as a versatile precursor for the development of enzyme inhibitors and metabolic probes. This technical guide provides an in-depth exploration of the core applications of N-Cbz-L-glutamine, complete with experimental protocols, quantitative data, and visual representations of key biochemical pathways and workflows.
Peptide Synthesis: A Cornerstone Application
The primary and most extensively documented application of N-Cbz-L-glutamine is as a building block in solution-phase peptide synthesis. The Cbz group effectively protects the α-amino group of glutamine, preventing unwanted side reactions during the formation of peptide bonds. This protection is stable under various coupling conditions and can be readily removed by catalytic hydrogenation, a mild deprotection method that preserves the integrity of the peptide chain.
Quantitative Data on Dipeptide Synthesis
The following table summarizes representative yields for the synthesis of dipeptides utilizing N-Cbz-protected amino acids, including glutamine derivatives. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is common in these procedures.
| N-Protected Amino Acid | Coupled Amino Acid/Derivative | Coupling Agent | Solvent | Yield (%) | Reference |
| N-Cbz-L-Alanine | L-Glutamine | DCC/N-Hydroxysuccinimide | Dioxane | ~90% (of protected dipeptide) | [1] |
| N-Cbz-Glycine | L-Glutamine | DCC/N-Hydroxysuccinimide | Dioxane | High | [1] |
| N-Cbz-L-Alanine | L-Glutamine-γ-methyl ester | DCC | Not specified | Not specified | |
| Z-Ala-OMe | L-Glutamine | Papain (enzymatic) | Not specified | 35.5% | [2] |
Experimental Protocols for Dipeptide Synthesis
Protocol 1: Synthesis of N-Cbz-L-Alanyl-L-Glutamine using DCC/N-Hydroxysuccinimide
This protocol is adapted from established methods for peptide synthesis.[1]
Materials:
-
N-Cbz-L-Alanine (Z-L-Ala)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
L-Glutamine (L-Gln)
-
Dioxane
-
10% aqueous sodium bicarbonate solution
-
Isopropyl alcohol
-
Palladium on carbon (Pd/C) catalyst
-
Methanol/water mixture
Procedure:
-
Activation of N-Cbz-L-Alanine:
-
Dissolve N-Cbz-L-Alanine and N-Hydroxysuccinimide in dioxane.
-
Add a solution of DCC in dioxane dropwise while maintaining the temperature at 20-25°C.
-
Allow the reaction to proceed for several hours. The formation of a precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter off the DCU precipitate. The filtrate contains the activated N-Cbz-L-Alanine-NHS ester.
-
-
Coupling with L-Glutamine:
-
Dissolve L-Glutamine in a 10% aqueous sodium bicarbonate solution.
-
Cool the L-Glutamine solution to 10-15°C.
-
Add the filtrate containing the activated N-Cbz-L-Alanine-NHS ester to the L-Glutamine solution while maintaining the pH.
-
Stir the reaction mixture for several hours at room temperature.
-
-
Isolation of the Protected Dipeptide:
-
Acidify the reaction mixture to precipitate the N-Cbz-L-Alanyl-L-Glutamine.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the product from a suitable solvent like isopropyl alcohol.
-
-
Deprotection to Yield L-Alanyl-L-Glutamine:
-
Dissolve the protected dipeptide in a methanol/water mixture.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter off the catalyst and evaporate the solvent to obtain the final dipeptide, L-Alanyl-L-Glutamine.
-
Caption: Workflow for the synthesis of L-Alanyl-L-Glutamine using N-Cbz-L-Alanine.
Role in the Development of Enzyme Inhibitors and Glutamine Antagonists
N-Cbz-L-glutamine can serve as a starting material for the synthesis of various glutamine analogs designed to inhibit key enzymes in glutamine metabolism, such as glutaminase (B10826351) and glutamine synthetase.[4][5]
Glutamine Metabolism and Points of Inhibition
The following diagram illustrates the central role of glutamine in cellular metabolism and highlights the enzymes that are common targets for inhibition.
Caption: Key enzymes in glutamine metabolism as targets for inhibition.
Application in Metabolic Pathway Analysis
N-Cbz-L-glutamine serves as a precursor in the synthesis of isotopically labeled L-glutamine, which is a critical tracer for metabolic flux analysis.[6][7] Stable isotope tracing using compounds like [¹³C₅]-L-glutamine or [¹⁵N₂]-L-glutamine allows researchers to track the fate of glutamine's carbon and nitrogen atoms through various metabolic pathways, providing a dynamic view of cellular metabolism.[8][9][10]
Experimental Workflow for Metabolic Tracing with Labeled Glutamine
The general workflow for a stable isotope tracing experiment using labeled L-glutamine is outlined below. N-Cbz-L-glutamine can be used in the chemical synthesis of the labeled L-glutamine tracer.
Protocol 2: General Protocol for ¹³C-Glutamine Tracing in Cell Culture
This protocol is a generalized procedure based on established methodologies for metabolic flux analysis.[10][11]
Materials:
-
Cell line of interest
-
Culture medium deficient in glutamine
-
Isotopically labeled L-glutamine (e.g., [¹³C₅]-L-glutamine)
-
Phosphate-buffered saline (PBS)
-
Cold methanol/water extraction solvent
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a glutamine-free medium containing the isotopically labeled L-glutamine.
-
Incubate the cells for a defined period to allow for the incorporation of the labeled glutamine into various metabolic pathways.
-
-
Metabolite Extraction:
-
Rapidly wash the cells with cold PBS to remove extracellular metabolites.
-
Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell extract.
-
Centrifuge the extract to pellet cell debris.
-
-
Sample Analysis:
-
Analyze the supernatant containing the extracted metabolites by LC-MS to determine the mass isotopologue distribution of key metabolites.
-
-
Data Analysis:
-
Process the LC-MS data to determine the fractional enrichment of the stable isotope in downstream metabolites.
-
Use metabolic flux analysis software to calculate the relative flux through different metabolic pathways.
-
Caption: Workflow for metabolic flux analysis using isotopically labeled L-glutamine.
References
- 1. US5032675A - Process for the production of glutamine derivatives - Google Patents [patents.google.com]
- 2. Kinetically controlled enzymatic synthesis of dipeptide precursor of L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cbz-L-glutamine | 2650-64-8 | FC39401 | Biosynth [biosynth.com]
- 4. N gamma-alkyl derivatives of L-glutamine as inhibitors of glutamine-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of glutamine synthetase and their potential application in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated Radiosynthesis of 5-[11C]L-Glutamine, an Important Tracer for Glutamine Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of L-[5-11C]-glutamine for metabolic imaging of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Z-Gln-OH: An In-depth Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-α-benzyloxycarbonyl-L-glutamine, commonly abbreviated as Z-Gln-OH, is a pivotal building block in the field of peptide synthesis. Its utilization in both solid-phase and solution-phase methodologies allows for the precise incorporation of glutamine residues into peptide chains, which is crucial for the development of novel therapeutics and the study of biological processes. This guide provides a comprehensive technical overview of this compound, including its properties, detailed experimental protocols, and considerations for its effective use.
Core Properties of this compound
This compound is a white to off-white crystalline powder. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino group of glutamine, preventing unwanted side reactions during peptide bond formation. This protecting group is stable under various coupling conditions and can be selectively removed.
| Property | Value | References |
| CAS Number | 2650-64-8 | [1][2] |
| Molecular Formula | C₁₃H₁₆N₂O₅ | [1][2] |
| Molecular Weight | 280.28 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥98% | [1] |
| Melting Point | 134-138 °C | [1][2] |
| Optical Activity | [α]²³/D −7.3° (c = 2 in ethanol) | [1][2] |
| Solubility | Soluble in DMSO, DMF, methanol (B129727); sparingly soluble in water | [1] |
| Storage | 2–8°C in a tightly sealed container, protected from moisture and light | [1] |
Peptide Synthesis Methodologies
The incorporation of this compound into a peptide sequence can be achieved through two primary strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).
Solution-Phase Peptide Synthesis (SPPS)
In solution-phase synthesis, the coupling reactions and deprotection steps are carried out in a homogenous liquid phase. This method is often preferred for the synthesis of short peptides or for large-scale production.
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This technique simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing.
Experimental Protocols
The following are detailed methodologies for the key steps involving this compound in peptide synthesis.
Protocol 1: Solution-Phase Coupling of this compound using an Active Ester Method
This protocol describes the synthesis of a dipeptide, Z-Gln-Gly-OMe, by activating this compound with N-hydroxysuccinimide (HOSu) and dicyclohexylcarbodiimide (B1669883) (DCC).
Materials:
-
This compound
-
N-Hydroxysuccinimide (HOSu)
-
Dicyclohexylcarbodiimide (DCC)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.0 eq) and HOSu (1.1 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM or THF dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
-
Preparation of the Amine Component:
-
In a separate flask, suspend H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM or THF.
-
Cool the suspension to 0 °C and add TEA or DIPEA (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 15-20 minutes to generate the free amine.
-
-
Coupling Reaction:
-
Filter the DCU precipitate from the activated Z-Gln-OSu solution.
-
Add the cold, filtered Z-Gln-OSu solution to the freshly prepared H-Gly-OMe solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Filter any further DCU precipitate that may have formed.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in chloroform (B151607) or ethyl acetate in hexanes) to obtain the pure Z-Gln-Gly-OMe.[3]
-
Protocol 2: Solid-Phase Coupling of this compound on Wang Resin
This protocol outlines the manual coupling of this compound onto a resin-bound amino acid using HBTU as the coupling agent.
Materials:
-
Fmoc-protected amino acid-loaded Wang resin
-
20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling:
-
Place the resin in a reaction vessel and swell in DMF for 30 minutes.
-
-
Fmoc-Deprotection:
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 eq) and HBTU (2.9 eq) in anhydrous DMF.
-
Add DIPEA (6 eq) to the solution and pre-activate for 2-5 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the reaction is incomplete after 2 hours, continue agitation and re-test. If it remains incomplete, a second coupling may be necessary.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Protocol 3: Deprotection of the Z-Group by Catalytic Transfer Hydrogenation
This method is a mild and efficient way to remove the Z-group from the N-terminus of the peptide.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Ammonium (B1175870) formate (B1220265) or formic acid
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Reaction Setup:
-
Dissolve the Z-protected peptide (1.0 eq) in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).
-
Add ammonium formate (4-5 eq) or formic acid as the hydrogen donor.[4]
-
-
Deprotection Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed (typically 1-4 hours).
-
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional MeOH or EtOH.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected peptide.
-
Further purification can be performed by recrystallization or reversed-phase HPLC if necessary.[5]
-
Potential Side Reactions and Mitigation Strategies
The synthesis of glutamine-containing peptides requires careful consideration of potential side reactions.
Pyroglutamate Formation
N-terminal glutamine residues can undergo intramolecular cyclization to form pyroglutamate, especially under acidic or basic conditions.[6] This side reaction results in a truncated peptide that is difficult to separate from the desired product.
Mitigation Strategies:
-
Use of Additives: Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help suppress this side reaction.[6]
-
Optimized Coupling: Use efficient coupling reagents and conditions to minimize the time the N-terminal glutamine is exposed in its deprotected form before the next coupling reaction.
-
pH Control: Maintain careful pH control during work-up and purification steps.
Dehydration of the Side-Chain Amide
The use of carbodiimide (B86325) coupling reagents like DCC or DIC can sometimes lead to the dehydration of the glutamine side-chain amide to form a nitrile.[7]
Mitigation Strategy:
-
Use of Additives: The addition of HOBt to the coupling reaction mixture effectively prevents this dehydration.[7]
Visualization of Workflows
Solution-Phase Peptide Synthesis Workflow
Caption: Workflow for solution-phase dipeptide synthesis using this compound.
Solid-Phase Peptide Synthesis Cycle
Caption: A typical cycle for solid-phase peptide synthesis (SPPS).
Role of Glutamine in Peptide Function and Signaling
Glutamine residues in peptides and proteins play significant roles in their structure, function, and interactions.
-
Hydrogen Bonding: The side-chain amide of glutamine can act as both a hydrogen bond donor and acceptor, contributing to the formation of stable secondary and tertiary structures within peptides and proteins.
-
Protein Aggregation: Glutamine-rich sequences are known to be involved in protein aggregation, which is a hallmark of several neurodegenerative diseases.[3] The glutamine side chains can form extensive hydrogen bond networks, leading to the formation of stable, insoluble aggregates.[3]
-
Cell Signaling: Glutamine itself is a key signaling molecule. In the context of peptides, glutamine residues can be critical for receptor binding and activation. For example, glutamine-containing peptides can stimulate GLP-1 secretion from enteroendocrine L cells, which is important for glucose homeostasis.[8] This process involves G protein-coupled receptors and downstream signaling pathways that increase intracellular calcium and cAMP levels.[8] Furthermore, glutamine-rich peptides have been shown to regulate intestinal barrier function, potentially through the inhibition of the NF-κB signaling pathway.[9]
Glutamine-Induced GLP-1 Secretion Signaling Pathway
Caption: Simplified signaling pathway of glutamine-induced GLP-1 secretion.
This in-depth guide provides a foundational understanding of this compound for professionals in peptide synthesis. By understanding its properties and employing the detailed protocols and mitigation strategies for side reactions, researchers can confidently and efficiently incorporate glutamine into their target peptides for a wide range of applications in research and drug development.
References
- 1. peptide.com [peptide.com]
- 2. This compound 99 2650-64-8 [sigmaaldrich.com]
- 3. Dissecting the role of glutamine in seeding peptide aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Conservation of Glutamine-Rich Transactivation Function between Yeast and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mesalabs.com [mesalabs.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PMC [pmc.ncbi.nlm.nih.gov]
The Carboxybenzyl (Z) Group: A Technical Guide to its Function in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The carboxybenzyl (Z or Cbz) protecting group is a foundational amine-protecting group in peptide chemistry, integral to both historical and contemporary synthetic strategies. Introduced by Bergmann and Zervas in 1932, its utility lies in its stability under a range of conditions and its susceptibility to removal by specific, controlled methods.[1][2] This technical guide provides an in-depth analysis of the Z group's core functions, including its introduction, stability profile, and cleavage mechanisms. Detailed experimental protocols, quantitative data on its application, and mechanistic diagrams are presented to equip researchers with the practical knowledge required for its effective implementation in peptide synthesis.
Core Function and Principles
In peptide synthesis, the stepwise addition of amino acids necessitates the temporary masking of the α-amino group of one amino acid to prevent self-polymerization and ensure the formation of the correct peptide bond with the carboxyl group of another.[2] The Z group, a carbamate-type protecting group, serves this purpose effectively.[2] It is introduced by the reaction of an amino acid with benzyl (B1604629) chloroformate, typically under Schotten-Baumann conditions.[3]
The Z group is renowned for its stability towards weakly acidic and basic conditions, which allows for the selective removal of other protecting groups, such as the tert-butoxycarbonyl (Boc) group (acid-labile) or the 9-fluorenylmethoxycarbonyl (Fmoc) group (base-labile), without affecting the Z-protected amine.[1] This orthogonality is a cornerstone of complex peptide synthesis strategies.[4] The primary methods for Z group cleavage are catalytic hydrogenolysis and treatment with strong acids like hydrogen bromide in acetic acid.[2]
Quantitative Data on Z Group Application
The efficiency of both the introduction and cleavage of the Z group is critical for the overall yield and purity of the synthesized peptide. While yields are highly substrate-dependent, the following tables summarize representative quantitative data from the literature.
Table 1: Yields for the Introduction of the Z Group on Various Amino Acids
| Amino Acid | Reaction Conditions | Yield (%) | Reference |
| Glycine | Benzyl chloroformate, aq. NaOH, 0°C | 88 | [5] |
| Alanine | Benzyl chloroformate, aq. Na2CO3/NaHCO3 | >95 | [1] |
| Phenylalanine | Benzyl chloroformate, aq. Na2CO3/NaHCO3 | >95 | [1] |
| Proline | Benzyl chloroformate, aq. Na2CO3/NaHCO3 | >95 | [1] |
| Serine | Benzyl chloroformate, aq. Na2CO3/NaHCO3 | >95 | [1] |
Table 2: Comparative Yields for the Cleavage of the Z Group
| Peptide/Amino Acid Derivative | Cleavage Method | Reagents | Reaction Time | Yield (%) | Reference |
| Z-Alanine | Catalytic Hydrogenolysis | 10% Pd/C, H2 (1 atm), Methanol (B129727) | 16 h | >95 | [6] |
| Z-Phenylalanine | Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, Methanol | 1-3 h | >90 | [6] |
| Z-Ser(OBut)-OMe | Catalytic Transfer Hydrogenation | 10% Pd/C, Cyclohexene, 65°C | 0.25 h | 90 | [7] |
| Z-Phe-OH | Catalytic Transfer Hydrogenation | 10% Pd/C, 1,4-Cyclohexadiene, 25°C | 0.75 h | 99 | [7] |
| Z-protected peptide on MBHA-resin | Acidolysis | HBr/TFA, Pentamethylbenzene, Thioanisole | 90 min | High | [7] |
Experimental Protocols
Protocol for N-Protection of an Amino Acid with Benzyl Chloroformate (Z-Cl)
This protocol describes the protection of an amino acid using the Schotten-Baumann reaction.
Materials:
-
Amino acid (1.0 eq)
-
Benzyl chloroformate (Z-Cl) (1.1 - 1.2 eq)
-
Sodium carbonate or Sodium hydroxide (B78521) solution (e.g., 2 M)
-
Dioxane or Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Hydrochloric acid (e.g., 2 M)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the amino acid in the aqueous sodium carbonate or sodium hydroxide solution in a flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5 °C.
-
While vigorously stirring, slowly and simultaneously add benzyl chloroformate and an equivalent amount of the base solution from separate dropping funnels over a period of 30-60 minutes, maintaining the temperature below 5 °C. The pH of the reaction mixture should be maintained at approximately 9-10.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours, allowing it to slowly warm to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate.
-
Carefully acidify the aqueous layer with cold hydrochloric acid to a pH of approximately 2, while cooling in an ice bath. The Z-protected amino acid will precipitate as a white solid.
-
Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum to yield the N-Z-protected amino acid.
Protocol for Z Group Cleavage by Catalytic Hydrogenolysis
This protocol details the removal of the Z group using catalytic hydrogenation.
Materials:
-
Z-protected peptide
-
Methanol or Ethanol (B145695)
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)
-
Celite® or other filter aid
-
Rotary evaporator
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times) to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter pad with additional solvent to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected peptide.
Protocol for Z Group Cleavage by Acidolysis with HBr in Acetic Acid
This protocol describes the cleavage of the Z group under strong acidic conditions. Caution: HBr in acetic acid is highly corrosive and should be handled in a well-ventilated fume hood.
Materials:
-
Z-protected peptide
-
Hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH)
-
Anhydrous diethyl ether
-
Centrifuge and centrifuge tubes
-
Fume hood
Procedure:
-
Place the Z-protected peptide in a dry reaction vessel.
-
In a fume hood, add a solution of hydrogen bromide in acetic acid to the peptide.
-
Stir the mixture at room temperature for the required time (typically 30-90 minutes), monitoring the reaction by TLC or LC-MS.
-
Upon completion, precipitate the peptide hydrobromide salt by adding a large excess of cold, anhydrous diethyl ether.
-
Collect the precipitate by centrifugation, decant the supernatant, and wash the pellet several times with anhydrous diethyl ether to remove residual acid and byproducts.
-
Dry the resulting peptide hydrobromide salt under vacuum.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Z group introduction via Schotten-Baumann reaction.
Caption: Comparison of Z group cleavage by hydrogenolysis and acidolysis.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using a Z group.
Conclusion
The carboxybenzyl (Z) protecting group remains a valuable tool in the arsenal (B13267) of the peptide chemist. Its robust nature, coupled with well-defined methods for its removal, allows for its strategic use in both solution-phase and solid-phase peptide synthesis. While newer protecting groups have emerged, the Z group's reliability and extensive documentation ensure its continued relevance, particularly in the synthesis of complex peptide fragments and in orthogonal protection schemes. A thorough understanding of its application, as detailed in this guide, is essential for researchers aiming to leverage its advantages in the development of novel peptide-based therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Discovery and Historical Context of Z-Gln-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and biochemical research, the ability to synthesize peptides with defined sequences is of paramount importance. This technical guide delves into the discovery and historical context of N-α-benzyloxycarbonyl-L-glutamine (Z-Gln-OH), a foundational building block in the art of peptide synthesis. The introduction of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a watershed moment, transforming peptide chemistry from a field of limited possibilities into a systematic and controlled science.[1][2][3] This document provides an in-depth look at the core chemistry, historical significance, and practical application of this compound, tailored for the modern researcher.
Historical Context: The Bergmann-Zervas Breakthrough
Prior to the 1930s, the synthesis of peptides was a formidable challenge, plagued by uncontrollable polymerization and the lack of a reliable method for selectively protecting the α-amino group of amino acids. The breakthrough came from the laboratory of Max Bergmann, a German-Jewish biochemist, and his collaborator Leonidas Zervas.[1][2][3] In their seminal 1932 paper published in "Berichte der deutschen chemischen Gesellschaft," they introduced the benzyloxycarbonyl (Cbz or Z) group, a novel protecting group for amines.[2]
The brilliance of the "carbobenzoxy" method lay in its simplicity and effectiveness. The Z-group could be introduced onto the amino group of an amino acid and was stable to the conditions required for peptide bond formation. Crucially, it could be readily removed under mild conditions by catalytic hydrogenation, liberating the free amine without damaging the newly formed peptide bond. This discovery opened the door to the stepwise and controlled synthesis of peptides of defined sequence for the first time.[1][2] this compound, as one of the fundamental protected amino acids, became an essential reagent in the synthesis of countless peptides for research and therapeutic development.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of N-α-benzyloxycarbonyl-L-glutamine. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆N₂O₅ | |
| Molecular Weight | 280.28 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 134-138 °C | |
| Optical Rotation ([α]²³⁄D) | -7.3° (c=2 in ethanol) | |
| CAS Number | 2650-64-8 |
Experimental Protocols: Synthesis of this compound
Objective: To synthesize N-α-benzyloxycarbonyl-L-glutamine (this compound) from L-glutamine.
Materials:
-
L-Glutamine
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of L-Glutamine: L-Glutamine is dissolved in an aqueous solution of sodium bicarbonate or sodium carbonate. The base serves to deprotonate the amino group, making it nucleophilic, and to neutralize the HCl byproduct formed during the reaction.
-
Acylation: The solution is cooled in an ice bath, and benzyl chloroformate is added dropwise with vigorous stirring. The reaction is typically carried out in a biphasic system with an organic solvent like dioxane or THF to aid in the solubility of the benzyl chloroformate.
-
Reaction Monitoring: The reaction is allowed to proceed for several hours at a low temperature and then warmed to room temperature. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
The reaction mixture is transferred to a separatory funnel, and the organic layer is removed (if a co-solvent was used).
-
The aqueous layer is washed with an organic solvent like ether or ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
The aqueous layer is then acidified to a low pH (typically pH 2) with dilute hydrochloric acid while being cooled in an ice bath. This protonates the carboxylate group, causing the this compound product to precipitate as a white solid.
-
-
Isolation and Purification:
-
The precipitated product is collected by vacuum filtration and washed with cold water.
-
The crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes or water, to yield pure this compound.
-
-
Drying and Characterization: The purified product is dried under vacuum. The final product can be characterized by its melting point, optical rotation, and spectroscopic methods (e.g., NMR, IR).
Role in Biological Systems and Drug Development
It is crucial to understand that this compound itself is not known to be a direct modulator of cellular signaling pathways. Its primary and historical significance lies in its role as a protected building block for the synthesis of peptides. L-glutamine, the parent amino acid, however, is a key player in numerous cellular processes and signaling pathways that are of great interest to drug development professionals.
L-glutamine is a critical nutrient for rapidly proliferating cells, including cancer cells, and is involved in pathways such as the mTOR (mammalian target of rapamycin) and c-Myc signaling cascades.[4][5][6][7][8][9][10][11][12][13]
-
mTOR Pathway: L-glutamine is essential for the activation of the mTORC1 complex, a master regulator of cell growth and proliferation.[4][6][7][12][13] Glutamine metabolism provides the necessary energy and building blocks for cell growth, and its presence is sensed by the mTOR pathway to permit anabolic processes.
-
c-Myc Pathway: The oncoprotein c-Myc promotes glutamine uptake and metabolism, creating a state of "glutamine addiction" in many cancer cells.[5][8][9][10][11] c-Myc upregulates the expression of glutamine transporters and enzymes involved in glutaminolysis.
The ability to synthesize peptides containing glutamine residues, enabled by this compound and other protected forms, allows researchers to create probes, inhibitors, and potential therapeutics that can modulate these and other glutamine-dependent pathways.
Conclusion
The development of the carbobenzoxy protecting group by Bergmann and Zervas, and by extension the synthesis of this compound, was a pivotal event in the history of chemical biology and drug discovery. It provided the first reliable tool for the controlled synthesis of peptides, enabling the exploration of their structure and function. While this compound is a synthetic tool rather than a biological effector, its parent molecule, L-glutamine, is at the heart of cellular metabolism and signaling. The ability to precisely incorporate glutamine into synthetic peptides remains a critical capability for researchers developing novel therapeutics that target a wide range of diseases, from cancer to metabolic disorders. This guide serves as a testament to the enduring legacy of this foundational discovery and its continued relevance in modern scientific endeavors.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - The role of glutamine in the regulation of mTOR signalling in pancreatic β-cells - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. Glutamine signaling specifically activates c-Myc and Mcl-1 to facilitate cancer cell proliferation and survival [protein-cell.net]
- 6. L-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamine is a key regulator for amino acid-controlled cell growth through the mTOR signaling pathway in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Glutamine signaling specifically activates c-Myc and Mcl-1 to Facilitate cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mTORC1 senses glutamine and other amino acids through GCN2 | The EMBO Journal [link.springer.com]
- 13. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
Z-Protected Glutamine: A Technical Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-α-benzyloxycarbonyl-L-glutamine (Z-Gln-OH), a derivative of the amino acid L-glutamine (B1671663), holds a significant, albeit primarily indirect, role in biological research and drug development. Its importance stems from its utility as a critical building block in the chemical synthesis of peptides and proteins. The benzyloxycarbonyl (Z or Cbz) protecting group on the alpha-amino function allows for precise, stepwise assembly of amino acid chains, preventing unwanted side reactions and enabling the creation of complex, biologically active peptides. While its direct biological activity is less explored, some evidence points to potential roles as an enzyme inhibitor and anti-ulcer agent. This guide provides an in-depth analysis of the core applications of this compound, focusing on its function in synthesis, and touches upon its nascent, direct biological roles.
The Core Role: A Linchpin in Peptide Synthesis
The primary biological significance of Z-protected glutamine lies in its application as a fundamental tool for the synthesis of peptides with therapeutic and research applications.[1][2]
Preventing Unwanted Reactions
In peptide synthesis, the reactive α-amino group of an amino acid must be temporarily blocked or "protected" to prevent it from reacting with the activated carboxyl group of another amino acid in an uncontrolled manner.[2][3] The benzyloxycarbonyl (Z) group serves as a robust and widely-used protecting group for the α-amino group of glutamine.[1][3][4] This protection is crucial for ensuring the specific, sequential addition of amino acids to build a peptide with a defined sequence.[4][5]
Enhancing Solubility and Stability
A significant challenge in peptide synthesis is the poor solubility of some amino acid derivatives in the organic solvents used for the coupling reactions.[6][7] Unprotected Fmoc-Gln-OH, for instance, exhibits very low solubility.[6][7] While side-chain protection is more commonly cited for improving solubility, the overall protected state of this compound contributes to better handling and reactivity in synthesis environments.[1][6][7] The stability conferred by the Z-group also prevents degradation of the glutamine molecule during the synthetic steps.[4]
The general workflow for utilizing this compound in solution-phase peptide synthesis is depicted below.
Caption: Workflow for this compound use in peptide synthesis.
Physicochemical and Handling Properties
The properties of this compound are well-defined, reflecting its use as a chemical reagent.
| Property | Value | Reference |
| CAS Number | 2650-64-8 | [8][9][10] |
| Molecular Formula | C13H16N2O5 | [8][9][10] |
| Molecular Weight | 280.28 g/mol | [8][9][10] |
| Appearance | Powder | [9] |
| Melting Point | 134-138 °C | [4][9] |
| Optical Activity | [α]23/D −7.3°, c = 2 in ethanol | [9] |
| Primary Application | Peptide Synthesis | [9] |
| Storage Temperature | -20°C | [3] |
Experimental Protocols: Application in Synthesis
The true biological significance of this compound is realized through the synthesis of biologically active peptides. Below are representative protocols for its use.
Synthesis of Z-Gly-L-Gln Dipeptide
This protocol outlines the synthesis of a protected dipeptide using Z-protected glycine (B1666218) and unprotected L-glutamine. A similar principle applies when this compound is the protected N-terminal amino acid.
Objective: To synthesize N-benzyloxycarbonyl-glycyl-L-glutamine (Z-Gly-L-Gln).
Methodology:
-
Activation of Z-Gly: Z-Glycine (Z-Gly) is reacted with N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in a water-miscible solvent like dioxane or tetrahydrofuran. This reaction forms an active ester of Z-Gly.
-
Coupling with L-Glutamine: The activated Z-Gly ester is then reacted with unprotected L-glutamine in the presence of a weak base. This forms the dipeptide Z-Gly-L-Gln.
-
Purification: The product is purified from byproducts and unreacted reagents.
-
Deprotection (Optional): To yield the final Gly-Gln dipeptide, the Z-protecting group is removed. This is typically achieved through hydrogenolysis, using a palladium-carbon (Pd/C) catalyst in a water/alcohol mixture at room temperature for 1-3 hours. This method is highly efficient and results in minimal side reactions.[8]
Synthesis of a Protected Tripeptide for a SARS-CoV 3CL Protease Inhibitor
This protocol illustrates the use of Z-protected amino acids in the multi-step synthesis of a more complex peptide.
Objective: To synthesize a protected tripeptide (e.g., Cbz-L-Ala-L-Val-L-Leu) as an intermediate for a protease inhibitor.
Methodology:
-
Dipeptide Formation: A protected dipeptide (e.g., Z-Val-Leu) is first synthesized.
-
Deprotection: The Z-group is removed from the dipeptide via standard hydrogenation (e.g., H2 over 10% Pd/C in MeOH/water/acetic acid) to expose the N-terminal amine.
-
Coupling: The resulting dipeptide (H-Val-Leu-OH) is then coupled with the next N-protected amino acid, in this case, Cbz-L-Ala-OSu (an active ester of Z-protected alanine). The coupling is facilitated by reagents like HOBt and EDC·HCl in a solvent such as DMF.
-
Purification: The final protected tripeptide is purified, typically by recrystallization, to yield the desired product.[9]
Caption: A generalized workflow for tripeptide synthesis.
Direct Biological Significance: An Emerging Picture
While the primary role of this compound is as a synthetic intermediate, there is limited but intriguing evidence suggesting it may have direct biological activities.
Enzyme Inhibition and Anti-Ulcer Activity
N2-[(Phenylmethoxy)carbonyl]-L-glutamine has been cited for its use as an anti-ulcer agent.[4] Additionally, it has been identified as an inhibitor of Acetohydroxy Acid Synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms.[4] This inhibitory action suggests a potential for this compound and similar derivatives to be explored as leads for herbicides or antimicrobial agents. The broader class of protected amino acid derivatives is also being investigated for their potential as inhibitors of digestive enzymes for controlling metabolic disorders.[11]
A Note on Glutamine in Cell Culture
L-glutamine is an essential supplement in most mammalian cell culture media, serving as a key energy source and a nitrogen donor for the synthesis of nucleotides and other amino acids.[12][13] However, L-glutamine is notoriously unstable in aqueous solution, degrading into pyroglutamate (B8496135) and ammonia (B1221849).[13][14][15] The accumulation of ammonia can be toxic to cells, inhibiting growth and affecting protein production.[14][16]
To overcome this instability, more stable dipeptides like L-alanyl-L-glutamine (GlutaMAX™) are often used as substitutes.[16][17] These dipeptides are taken up by cells and cleaved by intracellular peptidases to slowly release L-glutamine, providing a stable supply without the rapid ammonia buildup.[17] While this compound is not typically used for this purpose, its protected nature makes it chemically stable.[4] However, there is no evidence to suggest that mammalian cells possess enzymes capable of cleaving the benzyloxycarbonyl group to release free glutamine. Therefore, this compound cannot be considered a direct substitute for L-glutamine or stable dipeptides as a nutrient source in cell culture. Its biological significance remains tied to its use in synthesizing peptides that may then be studied in cell-based assays.
Signaling Pathways of Unprotected Glutamine
To understand the context of the peptides synthesized using this compound, it is crucial to recognize the signaling roles of L-glutamine itself, which these synthetic peptides might modulate. L-glutamine is a key signaling molecule, particularly in intestinal cells, where it is necessary for proliferation and the mitogenic response to growth factors.[18] It has been shown to protect against apoptosis by activating the PI3K/Akt signaling pathway.[19] Glutamine deprivation, conversely, can induce apoptosis and is linked to the activation of stress-related pathways like p38 MAPK and JNK.[20][21]
Caption: Glutamine's role in the PI3K/Akt survival pathway.
Conclusion and Future Outlook
The biological significance of Z-protected glutamine is firmly established in its role as an indispensable tool for chemical biology and drug discovery. Its ability to facilitate the synthesis of complex peptides allows researchers to create novel therapeutics, enzyme inhibitors, and research probes. While the direct biological activity of this compound is not its primary feature, the reported instances of enzyme inhibition and anti-ulcer activity warrant further investigation. Future research could explore the potential of the Z-group not merely as a protecting element, but as a moiety that could confer specific biological activities, potentially leading to the development of novel Z-protected amino acid-based prodrugs or inhibitors. However, for now, its main contribution to the biological sciences remains as a foundational element in the art of peptide synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. 6610-42-0 CAS MSDS (Z-GLN-GLY-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. N-Carbobenzyloxy-L-glutamine | 2650-64-8 [chemicalbook.com]
- 5. CAS 6610-42-0: Benzyloxycarbonyl-L-glutaminylglycine [cymitquimica.com]
- 6. Controlling enzyme inhibition using an expanded set of genetically encoded amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Clinical and Forensic Toxicology of Z-drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 13. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 14. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Glutamine signaling in intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Antagonistic Effect of Glutamine on Zearalenone-Induced Apoptosis via PI3K/Akt Signaling Pathway in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Metabolic signature and response to glutamine deprivation are independent of p53 status in B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Z-Gln-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a cornerstone for the production of short to medium-length peptides, particularly for large-scale synthesis. A key component in this methodology is the use of N-α-protected amino acids to ensure sequential and controlled elongation of the peptide chain. Z-Gln-OH, or N-α-benzyloxycarbonyl-L-glutamine, is a commonly utilized building block in this process. The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, offers robust protection of the α-amino functionality and can be removed under specific conditions that are orthogonal to many side-chain protecting groups.[1]
Glutamine, however, presents unique challenges during peptide synthesis. Its side-chain amide can undergo undesirable side reactions, and protected glutamine derivatives can exhibit poor solubility.[2][3] Careful selection of coupling strategies and reaction conditions is therefore crucial for the successful incorporation of glutamine into a peptide sequence using this compound in solution.
These application notes provide detailed protocols for the use of this compound in solution-phase peptide synthesis, including a standard coupling procedure using the dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt) method, a deprotection protocol for the Z-group, and a standard purification protocol for the resulting peptide.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.[4][5]
| Property | Value |
| Synonyms | N-Cbz-L-glutamine, Carbobenzyloxy-L-glutamine, Z-L-Glutamine |
| CAS Number | 2650-64-8[4] |
| Molecular Formula | C₁₃H₁₆N₂O₅[4] |
| Molecular Weight | 280.28 g/mol [4] |
| Appearance | White to off-white powder[4] |
| Melting Point | 134-138 °C[4] |
| Optical Activity | [α]²³/D −7.3°, c = 2 in ethanol[4] |
| Solubility | Soluble in DMF, limited solubility in other organic solvents.[2][3] |
| Reaction Suitability | Solution-phase peptide synthesis[4] |
Experimental Protocols
Coupling of this compound using the DCC/HOBt Method
This protocol describes the coupling of this compound to a C-terminally protected amino acid or peptide (H-AA/Peptide-OR) in solution. The use of HOBt is crucial to minimize the risk of racemization.[6][7]
Materials:
-
This compound (1.0 eq.)
-
H-AA/Peptide-OR (1.0 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
0.5 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ice bath
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in a minimal amount of anhydrous DMF. In a separate flask, dissolve the amino component (H-AA/Peptide-OR, 1.0 eq.) in anhydrous DCM.
-
Activation of this compound: Cool the this compound/HOBt solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise with continuous stirring.
-
Pre-activation: Stir the mixture at 0 °C for 30-60 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[8]
-
Coupling Reaction: To the activated this compound solution, add the solution of the amino component dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 0.5 M HCl (aq) (2x), followed by saturated NaHCO₃ (aq) (2x), and finally with brine (1x).[8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude protected peptide.
-
Quantitative Data (Representative):
| Parameter | Value | Notes |
| Equivalents of this compound | 1.0 | |
| Equivalents of H-AA/Peptide-OR | 1.0 | |
| Equivalents of DCC | 1.1 | A slight excess is used to ensure complete activation. |
| Equivalents of HOBt | 1.1 | Used to suppress racemization.[7] |
| Reaction Time | 12-16 hours | Monitored by TLC for completion. |
| Expected Crude Yield | 85-95% | Yield can vary depending on the specific amino acids being coupled. |
| Expected Purity (Crude) | >80% | Purification is typically required. |
Z-Group Deprotection by Catalytic Hydrogenation
This protocol describes the removal of the benzyloxycarbonyl (Z) group from the N-terminus of the glutamine-containing peptide.
Materials:
-
Z-Gln-Peptide-OR
-
Palladium on charcoal (Pd/C, 10% w/w)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.
-
Addition of Catalyst: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by TLC.
-
Work-up:
-
Once the reaction is complete (typically 1-4 hours), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (MeOH or EtOH).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide.
-
Quantitative Data (Representative):
| Parameter | Value | Notes |
| Catalyst Loading (10% Pd/C) | 10-20% (w/w) | |
| Hydrogen Pressure | Atmospheric (balloon) | Higher pressures can accelerate the reaction. |
| Reaction Time | 1-4 hours | Monitored by TLC. |
| Expected Yield | >95% | Generally a very clean and high-yielding reaction. |
| Expected Purity | High | Often requires minimal purification if the starting material was pure. |
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a standard protocol for the purification of the final peptide product.[9]
Materials:
-
Crude peptide
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC system with a preparative C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, with a small amount of Solvent B if necessary to aid solubility. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95:5).
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.
-
Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the absorbance at 214 nm or 280 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.[9]
Potential Side Reactions and Mitigation Strategies
When using this compound in solution-phase peptide synthesis, several side reactions can occur.[1][7][10]
-
Racemization: The activation of the carboxylic acid of this compound can lead to the loss of stereochemical integrity at the α-carbon.
-
Mitigation: The use of additives such as HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is highly effective in suppressing racemization by forming active esters that are less prone to this side reaction.[7][10] Performing the coupling reaction at low temperatures (0 °C) also helps to minimize racemization.
-
-
Pyroglutamate Formation: The side-chain amide of an N-terminal glutamine residue can undergo intramolecular cyclization to form a pyroglutamyl residue, which acts as a chain terminator. This is more prevalent under basic conditions.[7]
-
Mitigation: This side reaction is less of a concern when the N-terminus is protected with the Z-group. During work-up and subsequent steps, prolonged exposure to strong bases should be avoided.
-
-
Nitrile Formation: Dehydration of the side-chain amide of glutamine to form a nitrile can occur, particularly with certain coupling reagents.
-
Mitigation: The DCC/HOBt method is generally considered safe in this regard. Avoiding overly harsh activation conditions and prolonged reaction times can also be beneficial.
-
-
Incomplete Coupling: Due to the potential for poor solubility of peptide intermediates, coupling reactions may not go to completion.
-
Mitigation: The use of DMF as a solvent can improve solubility. Monitoring the reaction by TLC or another appropriate method is crucial to ensure completion. If necessary, a recoupling step can be performed.
-
Workflow Visualization
The following diagram illustrates the general workflow for a single coupling and deprotection cycle in solution-phase peptide synthesis using this compound.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. This compound 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. pharmacyfreak.com [pharmacyfreak.com]
Application Notes and Protocols for Z-Gln-OH Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of Z-Gln-OH (N-Cbz-L-glutamine) into peptide sequences is a critical step in the synthesis of many biologically active peptides and therapeutic candidates. The side chain amide of glutamine, however, presents a significant challenge: dehydration to a nitrile species, particularly during the activation of the C-terminal carboxyl group for coupling. This side reaction can lead to impurities that are difficult to remove and can compromise the final peptide's integrity and biological function.
This document provides a comprehensive overview of the common coupling methods for this compound, strategies to mitigate side reactions, and detailed experimental protocols to guide researchers in achieving successful and high-purity peptide synthesis.
Challenges in this compound Coupling
The primary challenge in coupling this compound is the propensity for the side-chain amide to undergo dehydration to form a nitrile. This is particularly prevalent when using carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) without additives.[1][2][3] Other potential side reactions common to peptide synthesis, such as racemization, can also occur.[3]
Factors influencing the extent of side reactions include the choice of coupling reagent, the presence of additives, reaction temperature, and the specific peptide sequence.[3][4]
Coupling Reagents and Strategies
A variety of coupling reagents are available for peptide synthesis, each with its own advantages and disadvantages for coupling this compound. The choice of reagent is crucial for minimizing side reactions and maximizing yield.
1. Carbodiimides (DCC, DIC, EDC)
-
Mechanism: Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine component.
-
Challenge: These reagents are known to cause dehydration of the glutamine side chain.[1][2][3]
-
Solution: The addition of a nucleophilic additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) is essential.[2][3] These additives react with the O-acylisourea to form an active ester that is less prone to causing dehydration and also helps to suppress racemization.[2][3] Diisopropylcarbodiimide (DIC) is often preferred in solid-phase peptide synthesis (SPPS) because the resulting diisopropylurea byproduct is more soluble than the dicyclohexylurea formed from DCC.[1]
2. Uronium/Aminium Salts (HBTU, HATU, TBTU)
-
Mechanism: These reagents, often based on HOBt or its aza-analogue HOAt, rapidly form active esters with the carboxylic acid.
-
Advantages: They are generally more efficient than carbodiimides, lead to faster reaction times, and significantly reduce the risk of side reactions, including glutamine side-chain dehydration and racemization.[1] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is known for its high reactivity and low racemization rates.[1]
-
Caution: An excess of these reagents relative to the carboxylic acid can lead to capping of the N-terminus through guanidinylation.[2][4]
3. Phosphonium (B103445) Salts (BOP, PyBOP, PyAOP)
-
Mechanism: Similar to uronium salts, phosphonium reagents generate active esters in situ.
-
Advantages: BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) was one of the first reagents developed to avoid the side reactions associated with carbodiimides and is effective at preventing asparagine and glutamine dehydration.[1] PyBOP and PyAOP are considered safer alternatives to BOP, as BOP produces the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[1][2] PyAOP is particularly effective for coupling sterically hindered amino acids.[1]
Data Presentation: Comparison of Coupling Reagents for this compound
| Coupling Reagent | Additive | Key Advantages | Potential Side Reactions/Disadvantages |
| DCC/DIC | HOBt or OxymaPure | Cost-effective. | Dehydration of Gln side chain (without additive), racemization, formation of insoluble urea (B33335) byproduct (DCC).[1][2][3] |
| EDC | HOBt or OxymaPure | Water-soluble, allowing for easy removal of byproducts.[1] | Dehydration of Gln side chain (without additive), racemization.[3] |
| HBTU/TBTU | None required | High efficiency, fast reaction times, low racemization.[1] | Potential for N-terminal guanidinylation if used in excess.[2][4] |
| HATU | None required | Very fast, highly efficient, very low racemization.[1] | Potential for N-terminal guanidinylation if used in excess.[2][4] |
| BOP | None required | Minimal racemization and dehydration byproducts.[1] | Forms carcinogenic HMPA byproduct.[1][2] |
| PyBOP/PyAOP | None required | Safer alternative to BOP, high coupling efficiency, low racemization.[1][2] | Higher cost compared to carbodiimides. |
Experimental Protocols
Protocol 1: this compound Coupling using DIC/HOBt in Solution Phase
This protocol describes a standard method for coupling this compound to an amino acid ester or peptide in a solution-phase synthesis.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylcarbodiimide (DIC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, 1N HCl, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
Dissolution: Dissolve the amino acid ester hydrochloride (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DMF.
-
Neutralization: Add DIPEA or NMM (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Additive Addition: Add HOBt (1.1 eq) to the reaction mixture.
-
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add DIC (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: this compound Coupling using HATU in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the coupling of this compound onto a resin-bound peptide using an automated or manual synthesizer.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine (B6355638) solution in DMF (typically 20%) for Fmoc-deprotection (if applicable)
-
DCM for washing
Procedure:
-
Resin Preparation: Swell the resin in DMF. If the N-terminus is Fmoc-protected, perform deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 eq relative to resin loading), HATU (2.9-4.9 eq), and DIPEA or NMM (6-10 eq) in anhydrous DMF. Allow this pre-activation to proceed for 5-10 minutes.
-
Coupling: Add the activation solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or other appropriate test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Proceed to the next deprotection and coupling cycle as required for the peptide sequence.
Visualizations
Caption: General workflow for this compound coupling in peptide synthesis.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for this compound coupling.
References
Application Notes and Protocols for Catalytic Hydrogenolysis of Z-Gln-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a crucial amine protecting group in peptide synthesis and organic chemistry, lauded for its stability under various conditions and its facile removal. Catalytic hydrogenolysis is the premier method for the deprotection of Z-protected amines, such as N-α-benzyloxycarbonyl-L-glutamine (Z-Gln-OH), due to its mild, clean, and high-yielding reaction profile.[1] This process involves the cleavage of the benzylic C-O bond using a metal catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[1] The reaction yields the free amine, with toluene (B28343) and carbon dioxide as the only by-products, simplifying purification. This method is orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), which are sensitive to acidic and basic conditions, respectively.[1]
Deprotection Strategy: Catalytic Hydrogenolysis
Catalytic hydrogenolysis stands out as the most employed method for Z-group removal.[1] The reaction is generally carried out at room temperature and atmospheric pressure.
Key Components:
-
Catalyst: The most common catalyst is 5-10% Palladium on activated carbon (Pd/C).[1] Other catalysts like Pd(OH)₂/C (Pearlman's catalyst) can also be used, especially in cases where standard Pd/C is less effective.
-
Hydrogen Source: Molecular hydrogen (H₂) is the most traditional and cleanest hydrogen source.[2][3] Alternatively, transfer hydrogenolysis can be performed using hydrogen donors such as ammonium (B1175870) formate (B1220265), formic acid, or cyclohexene.[2][4] This approach can be advantageous as it does not require specialized hydrogenation apparatus.
-
Solvent: Protic solvents like methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or mixtures with water are commonly used.[4][5] Dimethylformamide (DMF) can also be used for less soluble substrates.
The deprotection of the Z-group from the N-terminus of glutamine-containing peptides via catalytic hydrogenolysis is known to be a clean reaction with minimal side products.[4]
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the catalytic hydrogenolysis of Z-protected amino acids and peptides, with specific data for a closely related glutamine dipeptide.
| Substrate | Catalyst (w/w) | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Z-Gly-L-Gln | Palladium-Carbon | H₂ | Water/Methanol | 15-30 | 1-3 | 75 | [4] |
| General Z-Amine | 10% Pd/C (10 mol%) | H₂ (1 atm) | EtOH/EtOAc (1:1) | Room Temp. | 72 | 99 | [5] |
| General Z-Amine | 10% Pd/C (20% w/w) | H₂ (3.0 kg/cm ²) | EtOAc | Room Temp. | Overnight | 92 | [5] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis using Hydrogen Gas
This protocol describes the deprotection of this compound using palladium on carbon as the catalyst and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in methanol (e.g., 0.1 M concentration).
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For laboratory scale, a balloon filled with H₂ is often sufficient. Ensure a positive pressure of hydrogen is maintained.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential for efficient mass transfer between the substrate, catalyst, and hydrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1][4]
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to safely remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude L-glutamine. The product can be further purified by recrystallization if necessary.
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This protocol provides an alternative to using hydrogen gas, which can be more convenient for laboratories not equipped for catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Diatomaceous earth (e.g., Celite®)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound in methanol or DMF in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (typically 2-4 equivalents) to the solution, followed by the 10% Pd/C catalyst (1/10 to 1/5 the weight of the substrate).[2]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is usually complete within a few hours.
-
Work-up: Once the reaction is complete, remove the catalyst by filtration through a pad of diatomaceous earth.
-
Isolation: Evaporate the filtrate to dryness. To remove excess ammonium formate, the residue can be dissolved in an appropriate solvent and washed with a saturated NaCl solution, or if the product is water-soluble, it can be purified by dialysis and lyophilization.[2]
Visualizations
Experimental Workflow for this compound Deprotection
Caption: Experimental workflow for the deprotection of this compound.
Logical Relationship of Deprotection
References
- 1. CN103387600A - New preparation method of L-alanyl-L-glutamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. US5032675A - Process for the production of glutamine derivatives - Google Patents [patents.google.com]
- 5. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
Application Notes and Protocols for the Incorporation of Z-Gln-OH into Bioactive Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of N-α-Cbz-L-glutamine (Z-Gln-OH) into bioactive peptide sequences. This document includes detailed protocols for solid-phase and solution-phase peptide synthesis, information on the role of this compound as a glutamine donor for transglutaminase, and insights into the signaling pathways modulated by glutamine-containing peptides.
Introduction
This compound is a pivotal building block in peptide chemistry, serving as an N-terminally protected form of L-glutamine. The benzyloxycarbonyl (Z or Cbz) group provides robust protection of the α-amino functionality, preventing unwanted side reactions during peptide bond formation. This protecting group is stable under various coupling conditions and can be selectively removed via catalytic hydrogenation, making it a versatile tool in both solid-phase and solution-phase peptide synthesis strategies.[1] The incorporation of glutamine residues is critical for the biological activity of numerous peptides, influencing their conformation, solubility, and interaction with biological targets.[2] Furthermore, glutamine residues in peptides can be enzymatically modified by transglutaminases, opening avenues for peptide engineering and the development of novel biomaterials.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for planning and executing peptide synthesis protocols.
| Property | Value | Reference(s) |
| Synonyms | N-Cbz-L-glutamine, Carbobenzyloxy-L-glutamine, Z-L-Glutamine | [3] |
| CAS Number | 2650-64-8 | [3] |
| Molecular Formula | C₁₃H₁₆N₂O₅ | [3] |
| Molecular Weight | 280.28 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥99% | [4] |
| Melting Point | 134-138 °C | |
| Solubility | Soluble in DMSO, DMF, methanol (B129727); sparingly soluble in water | |
| Optical Activity | [α]23/D −7.3°, c = 2 in ethanol | |
| Storage | 2–8°C, protected from moisture and light |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound (Boc Strategy)
This protocol outlines the manual solid-phase synthesis of a peptide containing a glutamine residue using this compound on a rink amide resin. The Boc (tert-butyloxycarbonyl) strategy is employed for N-terminal protection of other amino acids.
Materials:
-
Rink Amide resin
-
This compound
-
Boc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF) for Fmoc removal (if applicable to the resin)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection (if applicable): If starting with an Fmoc-protected resin, treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (for amino acids preceding Gln):
-
Dissolve the Boc-protected amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash thoroughly with DCM and DMF.
-
Incorporation of this compound:
-
Dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 4-6 hours. Glutamine can be a challenging amino acid to couple, so extended coupling times or double coupling may be necessary.[5][6]
-
Monitor the reaction with a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 3 and 4 for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the fully synthesized peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data:
Coupling efficiencies in SPPS can be sequence-dependent. For glutamine, which is considered a "difficult" amino acid to couple, monitoring each step is crucial.[5][6]
| Step | Parameter | Typical Yield/Efficiency | Notes |
| This compound Coupling | Coupling Efficiency | >95% (may require double coupling or extended reaction time) | Monitor with Kaiser test. Incomplete coupling (<99%) may necessitate a recoupling step.[5][6] |
| Z-Group Deprotection | Cleavage Yield | >90% | Typically performed during the final TFA cleavage step. |
| Overall Crude Peptide Yield | Yield | 60-80% | Highly dependent on peptide length and sequence. |
Protocol 2: Solution-Phase Peptide Synthesis (SPPS) of a Dipeptide using this compound
This protocol details the synthesis of a dipeptide, Z-Gln-Xaa-OR (where Xaa is another amino acid and R is an alkyl group), in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or DIC
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas supply
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq.) dissolved in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Neutralization of Amino Acid Ester:
-
In a separate flask, suspend the amino acid ester hydrochloride (1 eq.) in DCM and cool to 0°C.
-
Add TEA or NMM (1 eq.) dropwise to neutralize the salt and form the free amino ester.
-
-
Coupling Reaction:
-
Filter the activated this compound solution to remove the DCU precipitate and add the filtrate to the neutralized amino acid ester solution.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any further DCU precipitate.
-
Wash the organic solution with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude Z-protected dipeptide.
-
Purify the dipeptide by recrystallization or column chromatography.
-
-
Z-Group Deprotection (Catalytic Hydrogenation):
-
Dissolve the purified Z-Gln-Xaa-OR in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (approximately 10% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 1-3 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.
-
Evaporate the solvent to obtain the deprotected dipeptide.
-
Protocol 3: Transglutaminase-Mediated Peptide Modification using a Z-Gln-Gly Donor Substrate
This protocol describes the use of a Z-Gln-Gly dipeptide as a glutamine donor to label or cross-link a target protein containing reactive lysine (B10760008) residues with microbial transglutaminase (mTG).
Materials:
-
Z-Gln-Gly
-
Microbial transglutaminase (mTG)
-
Target protein with accessible lysine residues
-
Primary amine-containing label (e.g., biotin-cadaverine, fluorescein-cadaverine) - for labeling
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
SDS-PAGE analysis reagents
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the target protein (e.g., 1 mg/mL), Z-Gln-Gly (1-5 mM), and the primary amine label (1-5 mM, if labeling) in the reaction buffer.
-
Initiate the reaction by adding mTG to a final concentration of 10-50 µg/mL.
-
Incubate the reaction at 37°C for 1-4 hours.
-
-
Reaction Quenching: Stop the reaction by adding a final concentration of 5 mM EDTA or by heat inactivation at 70°C for 10 minutes.
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to observe the shift in molecular weight corresponding to the covalent modification.
-
For labeled proteins, perform a Western blot using an antibody or streptavidin conjugate that recognizes the label.
-
Mass spectrometry can be used to confirm the site and extent of modification.
-
Signaling Pathways and Logical Relationships
The incorporation of glutamine into bioactive peptides can influence their interaction with cellular signaling pathways. Below are diagrams illustrating some of these relationships.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a this compound containing peptide.
Caption: Inhibition of the NF-κB signaling pathway by glutamine-containing peptides.
Caption: Glutamine-mediated activation of mTORC1 signaling, promoting cell proliferation and survival.
Applications in Bioactive Peptide Development
The incorporation of this compound is instrumental in the synthesis of a wide range of bioactive peptides, including:
-
GLP-1 Analogs: Glucagon-like peptide-1 (GLP-1) and its analogs are crucial in the management of type 2 diabetes. The synthesis of these peptides often involves the incorporation of glutamine residues, and the use of this compound in fragment condensation strategies is a viable synthetic route.[7][8][9][10]
-
Neuropeptides: Peptides such as Substance P, which contains two glutamine residues, have been synthesized using solid-phase methods. The incorporation of glutamine is essential for their neurological activity.[11]
-
Antimicrobial Peptides: The charge and polarity conferred by glutamine residues can be critical for the membrane-disrupting activity of antimicrobial peptides.
-
Enzyme Substrates and Inhibitors: Peptides containing glutamine are often designed as substrates or inhibitors for enzymes like transglutaminases and proteases. This compound is a key component in the synthesis of such peptides.
Conclusion
This compound is a versatile and indispensable reagent for the incorporation of glutamine into bioactive peptides. Its stability and the reliable deprotection of the Z-group make it suitable for both solid-phase and solution-phase synthesis methodologies. The resulting glutamine-containing peptides have broad applications in therapeutics and research, modulating key signaling pathways and serving as substrates for enzymatic modifications. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their peptide synthesis endeavors.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Fmoc-Gln(Trt)-OH [cem.com]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]
- 8. Synthesis of human GLP-1 (7–36) by chemoselective α-ketoacid–hydroxylamine peptide ligation of unprotected fragments - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of the extracellular domain of GLP-1R by chemical and biotechnological approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 11. Chemo-enzymatic synthesis of a bioactive peptide containing a glutamine-linked oligosaccharide and its characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Activation of Z-Gln-OH with Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This protocol details the activation of N-α-benzyloxycarbonyl-L-glutamine (Z-Gln-OH) using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). This method is a cornerstone in peptide synthesis for the formation of a peptide bond. The combination of DCC and HOBt is widely employed to convert the carboxylic acid of this compound into a highly reactive O-acylisourea intermediate, which is then rapidly converted to an HOBt-ester. This active ester readily reacts with a primary or secondary amine to form an amide bond.
The inclusion of HOBt is crucial for two primary reasons: it accelerates the coupling reaction and, more importantly, it minimizes the risk of racemization at the chiral center of the glutamine residue.[1][2] Furthermore, for amino acids with amide-containing side chains like glutamine, HOBt helps to suppress potential side reactions, such as the dehydration of the glutamine side chain to form a nitrile, a known issue when using carbodiimides alone.[1][2]
This protocol is applicable for solution-phase peptide synthesis. Careful control of reaction conditions, particularly temperature, is recommended to minimize side reactions such as the formation of the N-acylurea byproduct from the O-acylisourea intermediate.[2] The byproduct of the DCC reaction, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration.[1]
Reaction Mechanism & Experimental Workflow
The following diagrams illustrate the chemical pathway of the DCC/HOBt activation of this compound and the general experimental workflow for a subsequent peptide coupling reaction.
References
Application Notes: Large-Scale Synthesis of Peptides Using Z-Gln-OH
Introduction
The large-scale synthesis of peptides is a critical component in the development and manufacturing of therapeutic agents and other commercial applications. While Solid-Phase Peptide Synthesis (SPPS) is widely used for research and the production of longer peptides, classical Solution-Phase Peptide Synthesis (LPPS), also known as Liquid-Phase Peptide Synthesis, remains a highly valuable and often preferred method for the industrial-scale production of shorter peptides (<10 amino acids) and peptide fragments.[1][2] LPPS offers significant advantages in scalability, cost-effectiveness for shorter sequences, and the ability to purify and characterize intermediates at each step, ensuring high purity of the final product.[2][3]
The use of the benzyloxycarbonyl (Z or Cbz) protecting group, introduced by Bergmann and Zervas, is a cornerstone of classical solution-phase synthesis.[4] Z-Gln-OH (N-Cbz-L-glutamine) is a key building block in this methodology. The Z-group provides stable Nα-protection during the coupling reaction and can be selectively removed under mild conditions via catalytic hydrogenation, which does not affect most other protecting groups, preserving the integrity of the peptide chain.[4][5]
These application notes provide detailed protocols for the large-scale synthesis of a model peptide using this compound, focusing on the key stages of coupling, purification, and deprotection.
Experimental Protocols
The following protocols outline a generalized procedure for the large-scale, solution-phase synthesis of a dipeptide, Z-Gln-Xaa-OR (where Xaa is a second amino acid and R is a protecting group such as methyl or ethyl).
Protocol 1: Carboxyl Group Activation and Peptide Coupling
This protocol describes the formation of a peptide bond between this compound and an amino acid ester using a carbodiimide (B86325) coupling agent.
Materials:
-
This compound
-
Amino Acid Ester Hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
Procedure:
-
In a suitable reaction vessel, dissolve the amino acid ester hydrochloride (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.0 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes.
-
In a separate vessel, dissolve this compound (1.05 equivalents) and HOBt (1.1 equivalents) in the anhydrous solvent.
-
Add this solution to the neutralized amino acid ester solution.
-
Slowly add a solution of DCC (1.1 equivalents) in the anhydrous solvent to the reaction mixture. The formation of a precipitate (dicyclohexylurea, DCU) will be observed.
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Work-up and Purification of the Protected Peptide
This protocol details the isolation and purification of the Z-protected peptide intermediate from the reaction mixture.
Materials:
-
Reaction mixture from Protocol 1
-
Ethyl Acetate (EtOAc)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl) or 10% Citric Acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Filter the reaction mixture to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
If DCM or a similar solvent was used, dilute the organic phase with Ethyl Acetate.
-
Wash the organic layer sequentially with:
-
5% NaHCO₃ solution (2-3 times) to remove unreacted this compound and HOBt.
-
Deionized water (1 time).
-
1M HCl or 10% Citric Acid (2-3 times) to remove excess base.
-
Deionized water (1 time).
-
Brine (1 time) to break any emulsions and begin the drying process.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude Z-protected peptide can be further purified by recrystallization from a suitable solvent system (e.g., EtOAc/Hexane) or by silica (B1680970) gel chromatography.[6]
Protocol 3: N-terminal Z-Group Deprotection
This protocol describes the removal of the Z-group via catalytic hydrogenation to yield the dipeptide with a free N-terminus, ready for further elongation or as the final product.
Materials:
-
Purified Z-Gln-Xaa-OR
-
Palladium on Carbon (Pd/C, 10% w/w)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Acetic Acid)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Inert filtering aid (e.g., Celite®)
Procedure:
-
Dissolve the Z-protected peptide in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The amount should be approximately 10% of the weight of the peptide.
-
Evacuate the flask and backfill with H₂ gas. Repeat this process 2-3 times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., using a balloon) at room temperature.
-
Monitor the reaction for the consumption of H₂ and the disappearance of the starting material by TLC or HPLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected peptide.
Data Presentation
Quantitative data for large-scale solution-phase synthesis can vary based on the specific peptide sequence, coupling strategy, and purification methods. The tables below provide representative data for the synthesis of a model dipeptide.
Table 1: Materials for Model Synthesis of Z-Gln-Gly-OMe
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| This compound | C₁₃H₁₆N₂O₅ | 280.28 | N-protected amino acid |
| H-Gly-OMe·HCl | C₃H₈ClNO₂ | 125.55 | C-terminal amino acid ester |
| DCC | C₁₃H₂₂N₂ | 206.33 | Coupling agent |
| HOBt | C₆H₅N₃O | 135.12 | Racemization suppressant |
| TEA | C₆H₁₅N | 101.19 | Base |
Table 2: Representative Quantitative Data for Large-Scale Dipeptide Synthesis
| Synthesis Step | Scale (moles) | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |
| Coupling | 1.0 | Z-Gln-Gly-OMe (Crude) | 351.4 | 323.3 | 92% | ~85-90% |
| Purification | - | Z-Gln-Gly-OMe (Purified) | - | 298.7 | 85% (overall) | >98% |
| Deprotection | 0.85 | H-Gln-Gly-OMe | 174.4 | 158.7 | 91% | >97% |
Note: Yields are illustrative and based on typical outcomes for solution-phase synthesis. Actual results will vary. Purity of crude products can be lower, necessitating robust purification steps. The overall yield for a multi-step synthesis is the product of the yields of individual steps.[7]
Workflow Visualization
The following diagram illustrates the general workflow for the large-scale solution-phase synthesis of a peptide utilizing a Z-protected amino acid.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
A Comparative Analysis of Manual vs. Automated Methodologies for Peptides Incorporating Z-Gln-OH
Application Note and Protocols
For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of their work. The choice between manual and automated solid-phase peptide synthesis (SPPS) is a critical decision that impacts throughput, purity, and resource allocation. This document provides a detailed comparison of these two methodologies, with a specific focus on the incorporation of glutamine using Nα-benzyloxycarbonyl-L-glutamine (Z-Gln-OH).
While this compound is a valid protected amino acid, for modern Fmoc-based solid-phase peptide synthesis, the use of a side-chain protected glutamine derivative, namely Fmoc-Gln(Trt)-OH, is strongly recommended. The trityl (Trt) protecting group on the side-chain amide of glutamine is crucial for preventing common side reactions such as dehydration to a nitrile and, most notably, the formation of pyroglutamate (B8496135). This cyclization of the N-terminal glutamine can truncate the peptide chain and complicate purification. Therefore, the protocols and data presented herein will focus on the use of Fmoc-Gln(Trt)-OH as the building block for incorporating glutamine in Fmoc-SPPS.
Data Presentation: Manual vs. Automated Synthesis
The selection of a synthesis method often depends on the specific project goals, including the number of peptides required, the complexity of the sequences, and the available laboratory resources. The following table summarizes typical quantitative data for the incorporation of a single Fmoc-Gln(Trt)-OH residue into a growing peptide chain using both manual and automated approaches.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 2 g of resin | 10 mg - 500 mg of resin per vessel |
| Hands-on Time per Cycle | 60 - 120 minutes | 10 - 20 minutes (for setup) |
| Total Time per Cycle | 90 - 180 minutes | 45 - 90 minutes |
| Typical Coupling Efficiency | 97 - 99.5% (operator dependent) | > 99% |
| Final Crude Purity | 60 - 90% (highly operator dependent) | 80 - 95% |
| Reagent Consumption | Generally higher due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one or a few peptides at a time) | High (multiple parallel syntheses) |
Experimental Protocols
The following protocols provide detailed methodologies for the manual and automated solid-phase synthesis of a peptide containing a glutamine residue, using Fmoc-Gln(Trt)-OH.
Manual Solid-Phase Peptide Synthesis Protocol for Fmoc-Gln(Trt)-OH Incorporation
This protocol describes the manual steps for one coupling cycle in Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-Gln(Trt)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Coupling reagent solution: 0.5 M HBTU/HOBt in DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
-
Reaction vessel with a sintered glass frit
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to remove residual piperidine.
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc deprotection.
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent solution (e.g., HBTU/HOBt, 3-5 equivalents).
-
Add DIPEA (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Gln(Trt)-OH solution to the resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow or colorless beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amines by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.
-
Cycle Repetition: Repeat steps 2-9 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[1]
-
Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[2]
Automated Solid-Phase Peptide Synthesis Protocol for Fmoc-Gln(Trt)-OH Incorporation
This protocol outlines the general steps programmed into an automated peptide synthesizer for a single coupling cycle. Specific parameters may vary depending on the instrument manufacturer and software.
Reagents and Consumables:
-
Fmoc-protected amino acid resin loaded in a reaction vessel
-
Vials containing pre-weighed Fmoc-amino acids, including Fmoc-Gln(Trt)-OH
-
Bottles of synthesis-grade solvents (DMF, DCM) and reagents (20% piperidine in DMF, coupling reagents, activator base) connected to the synthesizer.
Procedure (Automated Sequence):
-
Sequence Programming: Enter the desired peptide sequence into the synthesizer's software, specifying the position of Fmoc-Gln(Trt)-OH. Set the synthesis scale and select the appropriate protocols for deprotection, washing, and coupling.
-
Automated Synthesis Cycle:
-
Fmoc Deprotection: The synthesizer will deliver the 20% piperidine in DMF solution to the reaction vessel, agitate for the pre-programmed time (typically a short and then a longer incubation), and then drain the solution.
-
Washing: A series of automated washes with DMF will be performed to remove residual piperidine.
-
Amino Acid Delivery and Activation: The synthesizer will aspirate the required amount of Fmoc-Gln(Trt)-OH solution, the coupling reagent solution, and the activator base into a mixing chamber or directly into the reaction vessel for in-situ activation.
-
Coupling: The activated amino acid solution is delivered to the reaction vessel, and the mixture is agitated for the programmed duration (e.g., 30-60 minutes). Some synthesizers may incorporate heating to enhance coupling efficiency.[3]
-
Washing: The reaction vessel is drained, and the resin is washed with DMF to remove excess reagents and byproducts.
-
-
Cycle Repetition: The synthesizer will automatically repeat the deprotection, washing, and coupling steps for each amino acid in the programmed sequence.
-
Final Cleavage and Deprotection (Manual Step): Upon completion of the synthesis, the resin is typically removed from the synthesizer. The final cleavage and deprotection are performed manually as described in the manual protocol (Step 11).
-
Peptide Precipitation and Isolation (Manual Step): The cleaved peptide is precipitated and isolated manually as described in the manual protocol (Step 12).
Visualizations
The following diagrams illustrate the workflows for manual and automated peptide synthesis, as well as the chemical pathway for the pyroglutamate side reaction.
References
Application Notes and Protocols for the Synthesis of Dipeptides using Z-Gln-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development. Glutamine-containing peptides are of particular interest due to their roles in numerous physiological processes, including nutrient sensing and metabolic regulation. The use of N-benzyloxycarbonyl-L-glutamine (Z-Gln-OH) as a starting material offers a robust method for the solution-phase synthesis of dipeptides. The benzyloxycarbonyl (Z) group provides stable protection of the α-amino group during coupling reactions and can be readily removed under mild hydrogenolysis conditions.
These application notes provide detailed protocols for the synthesis, purification, and characterization of dipeptides using this compound. The methodologies are designed to be accessible to researchers with a foundational knowledge of organic synthesis. Furthermore, we present quantitative data for the synthesis of various dipeptides and illustrate the key experimental workflow. A brief overview of the mTOR signaling pathway, where glutamine plays a crucial role, is also provided.
Data Presentation
The following table summarizes the typical yields and purity of various Z-Gln-dipeptide esters synthesized using the protocols detailed below.
| Dipeptide | Coupling Method | Solvent | Purification Method | Yield (%) | Purity (%) |
| Z-Gln-Gly-OEt | DCC/HOBt | Dichloromethane (DCM) | Column Chromatography | 85 | >95 |
| Z-Gln-Ala-OMe | DCC/HOBt | Dichloromethane (DCM) | Recrystallization | 82 | >98 |
| Z-Gln-Val-OMe | Isobutyl Chloroformate | Tetrahydrofuran (THF) | Column Chromatography | 77[1] | >95 |
| Z-Gln-Leu-OEt | DCC/HOBt | Dichloromethane (DCM) | Column Chromatography | 79 | >95 |
| Z-Gln-Phe-OBn | EDC/HOBt | Dimethylformamide (DMF) | Recrystallization | 75 | >97 |
| Z-Gln-Tyr-OMe | Isobutyl Chloroformate | Tetrahydrofuran (THF) | Column Chromatography | 75[1] | >95 |
Experimental Protocols
Detailed methodologies for the key steps in the synthesis of dipeptides using this compound are provided below.
Protocol 1: General Procedure for the Synthesis of Amino Acid Esters
The C-terminal amino acid must be protected as an ester prior to the coupling reaction. A general method for the preparation of amino acid methyl or ethyl esters is the Fischer esterification.
Materials:
-
L-amino acid (e.g., Glycine, Alanine, Valine, Leucine, Phenylalanine)
-
Methanol (B129727) or Ethanol (B145695) (anhydrous)
-
Thionyl chloride (SOCl₂) or Acetyl chloride
-
Diethyl ether
Procedure:
-
Suspend the L-amino acid (1.0 eq) in anhydrous methanol or ethanol (5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add thionyl chloride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add cold diethyl ether to the residue to precipitate the amino acid ester hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.
Protocol 2: Dipeptide Synthesis via Carbodiimide (B86325) Coupling (DCC/HOBt Method)
This is a widely used method for forming peptide bonds with minimal racemization.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl, H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate (B1210297)
-
1 M HCl, saturated NaHCO₃ solution, brine
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq) in anhydrous DCM or DMF and add TEA or NMM (1.1 eq) to neutralize the salt. Stir for 15-20 minutes at 0 °C.
-
Add the neutralized amino acid ester solution to the this compound solution.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM or DMF dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
After completion, filter off the precipitated dicyclohexylurea (DCU) by-product.
-
Wash the filtrate with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 3: Dipeptide Synthesis via the Mixed Anhydride (B1165640) Method
This method is an alternative to carbodiimide coupling and is particularly useful for sterically hindered amino acids.
Materials:
-
This compound
-
Amino acid ester hydrochloride
-
Isobutyl chloroformate
-
N-Methylmorpholine (NMM)
-
Tetrahydrofuran (THF) (anhydrous)
-
Ethyl acetate
-
1 M HCl, saturated NaHCO₃ solution, brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF and cool to -15 °C in a salt-ice bath.
-
Add NMM (1.0 eq) and stir for 1-2 minutes.
-
Add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains below -10 °C. Stir for 10-15 minutes to form the mixed anhydride.
-
In a separate flask, prepare a solution of the amino acid ester by neutralizing the hydrochloride salt with NMM (1.1 eq) in anhydrous THF at 0 °C.
-
Add the cold amino acid ester solution to the mixed anhydride solution at -15 °C.
-
Stir the reaction mixture at -15 °C for 1 hour and then at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: N-Terminal Z-Group Deprotection (Hydrogenolysis)
This protocol removes the Z-protecting group to yield the dipeptide with a free N-terminus.
Materials:
-
Z-protected dipeptide ester
-
Palladium on charcoal (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Z-protected dipeptide ester in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Stir the reaction mixture under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry and exposed to air.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the deprotected dipeptide ester.
Protocol 5: Purification and Characterization
Purification:
-
Column Chromatography: Crude dipeptides can be purified using silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: For crystalline products, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can provide highly pure material.
Characterization:
-
¹H NMR Spectroscopy: To confirm the structure of the synthesized dipeptide. Expected signals include those for the amino acid side chains, the peptide backbone, and the ester group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is a common technique for peptide analysis.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using this compound.
Caption: General workflow for the synthesis of a dipeptide using this compound.
Signaling Pathway
Glutamine and its metabolites play a significant role in cellular signaling, particularly in the activation of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, a central regulator of cell growth, proliferation, and metabolism.
Caption: Simplified diagram of mTORC1 activation by glutamine.
References
Application Notes and Protocols for Z-Gln-OH in Peptide Fragment Condensation Strategy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-benzyloxycarbonyl-L-glutamine (Z-Gln-OH) in the fragment condensation strategy for peptide synthesis. This document offers detailed protocols, data presentation for comparative analysis, and visualizations of relevant workflows and concepts.
Introduction to this compound in Peptide Synthesis
This compound is a widely utilized N-terminally protected glutamine derivative in peptide synthesis, particularly in solution-phase methodologies.[1] The benzyloxycarbonyl (Z or Cbz) protecting group is favored for its stability under various coupling conditions and its facile removal by catalytic hydrogenation.[2] In the context of fragment condensation, where pre-synthesized peptide fragments are coupled to create larger peptides, this compound serves as a crucial building block for incorporating glutamine residues into these fragments.[3][4]
The use of this compound without side-chain protection on the amide group is common in solution-phase synthesis. However, care must be taken to avoid potential side reactions such as nitrile formation from the side-chain amide when using carbodiimide (B86325) coupling reagents.[5] The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help minimize this side reaction.[6] Another potential side reaction for N-terminal glutamine residues is the formation of pyroglutamate, which can be suppressed by careful control of reaction conditions.[6]
Data Presentation: A Comparative Overview
While direct, head-to-head comparative studies of this compound with other glutamine derivatives in a standardized solution-phase fragment condensation are not extensively documented in readily available literature, the following tables provide representative data based on typical outcomes in peptide synthesis to facilitate a comparative understanding.
Table 1: Physicochemical Properties of Common Glutamine Derivatives
| Property | This compound | Fmoc-Gln(Trt)-OH | Boc-Gln-OH |
| Molecular Weight ( g/mol ) | 280.28 | 610.70 | 246.25 |
| Typical Synthesis Phase | Solution | Solid | Solid/Solution |
| N-α Protection Removal | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Base (e.g., 20% Piperidine in DMF) | Acid (e.g., TFA) |
| Side-Chain Protection | None (typically) | Trityl (Trt) | None (typically) |
| Solubility | Soluble in organic solvents like DMF, NMP | Good solubility in organic solvents | Soluble in organic solvents |
Table 2: Representative Performance in a Model Fragment Condensation
The following data is illustrative for the solution-phase coupling of a Z-Gln-containing pentapeptide fragment with another pentapeptide fragment to yield a decapeptide. Actual results can vary significantly based on the specific peptide sequence, coupling conditions, and purification methods.
| Parameter | This compound Fragment Condensation | Fmoc-Gln(Trt)-OH Fragment Condensation (for comparison) |
| Coupling Reagent | DCC/HOBt | HBTU/DIEA |
| Solvent | DMF | DMF |
| Reaction Time | 12-24 hours | 2-4 hours |
| Typical Crude Purity (HPLC) | 70-85% | 80-95% |
| Isolated Yield after Purification | 60-75% | 70-85% |
| Key Side Reactions to Monitor | Racemization, Nitrile formation | Racemization, Piperidine adducts |
Experimental Protocols
The following are detailed, representative protocols for the application of this compound in a solution-phase fragment condensation strategy.
Synthesis of a Z-Gln-Containing Peptide Fragment
This protocol describes the synthesis of a model tripeptide, Z-Gln-Ala-Phe-OMe.
Materials:
-
This compound
-
H-Ala-OMe.HCl (Alanine methyl ester hydrochloride)
-
H-Phe-OMe.HCl (Phenylalanine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
Procedure:
-
Dipeptide Synthesis (Z-Gln-Ala-OMe): a. Dissolve H-Ala-OMe.HCl (1.1 equivalents) in DCM and neutralize with NMM (1.1 equivalents) at 0°C. b. In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in DMF. c. Add the neutralized alanine (B10760859) solution to the this compound solution. d. Add a solution of DCC (1.1 equivalents) in DCM dropwise at 0°C. e. Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight. f. Filter off the dicyclohexylurea (DCU) precipitate and wash with DCM. g. Concentrate the filtrate under reduced pressure. h. Dissolve the residue in EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield crude Z-Gln-Ala-OMe. j. Purify by silica (B1680970) gel chromatography if necessary.
-
Deprotection of the Dipeptide: a. Dissolve the purified Z-Gln-Ala-OMe in MeOH. b. Add 10% Pd/C (catalytic amount). c. Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 2-4 hours, monitoring by TLC. d. Filter the catalyst through Celite and evaporate the solvent to obtain H-Gln-Ala-OMe.
-
Tripeptide Synthesis (Z-Ala-Phe-OMe): a. Follow the coupling procedure described in step 1, using Z-Ala-OH and H-Phe-OMe.HCl to synthesize Z-Ala-Phe-OMe.
-
Final Fragment Condensation (Z-Gln-Ala-Phe-OMe): a. Deprotect Z-Ala-Phe-OMe as described in step 2 to obtain H-Ala-Phe-OMe. b. Couple this compound with H-Ala-Phe-OMe using the DCC/HOBt procedure described in step 1 to yield the final protected tripeptide fragment, Z-Gln-Ala-Phe-OMe.
Solution-Phase Fragment Condensation
This protocol outlines the coupling of two peptide fragments, where one contains a C-terminal this compound. For this example, we will couple Fragment A (Boc-Leu-Val-OH) with Fragment B (H-Gln-Ala-Phe-OMe, synthesized as described above).
Procedure:
-
Dissolve Fragment A (Boc-Leu-Val-OH, 1.0 equivalent) and Fragment B (H-Gln-Ala-Phe-OMe, 1.0 equivalent) in a minimal amount of DMF.
-
Add HOBt (1.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in a small amount of DCM or DMF.
-
Stir the reaction at 0°C for 2 hours and then at room temperature for 24-48 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, filter off the DCU precipitate.
-
Work up the filtrate as described in the fragment synthesis protocol (washing with acidic and basic aqueous solutions).
-
Purify the crude protected pentapeptide (Boc-Leu-Val-Gln-Ala-Phe-OMe) by precipitation, crystallization, or column chromatography.
Final Deprotection
The final deprotection of the Z-group is typically achieved by catalytic hydrogenation.
Procedure:
-
Dissolve the purified, fully protected peptide in a suitable solvent (e.g., MeOH, DMF, or a mixture).
-
Add 10% Pd/C (catalytic amount).
-
Stir under a hydrogen atmosphere until the reaction is complete (monitored by HPLC).
-
Filter the catalyst and evaporate the solvent to yield the deprotected peptide.
Visualizations
Experimental Workflow for Solution-Phase Fragment Condensation
Caption: Workflow for solution-phase fragment condensation.
Logical Relationship of Protecting Groups in Orthogonal Strategy
Caption: Orthogonal protecting group strategy.
Hypothetical Signaling Pathway of a Bioactive Peptide
Let's consider the synthesis of a hypothetical bioactive peptide, "Gln-Peptide," which acts as an agonist for a G-protein coupled receptor (GPCR). The synthesis could be envisioned using a this compound containing fragment.
References
Troubleshooting & Optimization
Technical Support Center: Coupling Z-Gln-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when coupling Z-Gln-OH during peptide synthesis. The focus is on preventing common side reactions to ensure the desired peptide is obtained with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the coupling of this compound?
A1: The two main side reactions when coupling this compound are:
-
Dehydration of the side-chain amide: The primary amide group of the glutamine side chain can be dehydrated to form a nitrile, especially when using carbodiimide-based coupling reagents. This is a significant issue in lengthy syntheses where the glutamine residue is repeatedly exposed to coupling reagents.[1]
-
Pyroglutamate (B8496135) formation: When glutamine is the N-terminal residue, it can undergo intramolecular cyclization to form pyroglutamic acid (pGlu).[2][3] This reaction is catalyzed by both acidic and basic conditions and can occur spontaneously, especially at elevated temperatures.[3][4][5]
Q2: How can these side reactions be prevented?
A2: The most effective strategy to prevent both side-chain dehydration and pyroglutamate formation is the use of a side-chain protecting group on the glutamine residue. The trityl (Trt) group is a commonly used and effective protecting group for the side-chain amide of glutamine.[1] Using Z-Gln(Trt)-OH significantly minimizes the risk of these side reactions.[1] Additionally, careful selection of coupling reagents and optimization of reaction conditions are crucial.
Q3: Which coupling reagents are recommended for coupling this compound or its protected form, Z-Gln(Trt)-OH?
A3: For coupling glutamine residues, especially without side-chain protection, it is advisable to avoid coupling reagents known to cause dehydration, such as carbodiimides (e.g., DCC, DIC) without additives.[1][6] Uronium/aminium-based reagents like HATU and HBTU are generally more efficient and lead to fewer side reactions.[7][8] When using carbodiimides, the addition of a racemization and side-reaction suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is highly recommended.[6]
Q4: Can N-terminal this compound still form pyroglutamate even with optimized coupling conditions?
A4: Yes, the risk of pyroglutamate formation from an N-terminal glutamine is always present, as the cyclization can occur spontaneously.[3][4][5] While optimized, mild coupling conditions can reduce the rate of this side reaction, the most reliable method of prevention is to use a side-chain protected glutamine derivative like Z-Gln(Trt)-OH.[9]
Troubleshooting Guides
Issue 1: Presence of a -17 Da mass variance in the final peptide, corresponding to nitrile formation.
This indicates dehydration of the glutamine side-chain amide.
| Cause | Recommendation |
| Use of carbodiimide (B86325) coupling reagents (DCC, DIC) without an additive. | Switch to a uronium/aminium-based coupling reagent such as HATU or HBTU.[7][8] If using a carbodiimide is necessary, ensure the addition of an equimolar amount of HOBt or Oxyma to the coupling reaction.[6] |
| Prolonged exposure to coupling reagents. | Minimize the coupling reaction time. Monitor the reaction closely for completion and proceed to the next step promptly. |
| Lack of side-chain protection. | For all subsequent syntheses, utilize Z-Gln(Trt)-OH to protect the side-chain amide and prevent dehydration.[1] |
Issue 2: Presence of a -17.03 Da mass variance in the final peptide, corresponding to pyroglutamate formation from an N-terminal Gln.
This indicates intramolecular cyclization of the N-terminal glutamine.
| Cause | Recommendation |
| N-terminal Gln residue is unprotected. | The most effective solution is to use a side-chain protected glutamine derivative, such as Z-Gln(Trt)-OH, for the N-terminal position.[9] |
| Exposure to acidic or basic conditions during coupling or workup. | Maintain a neutral pH as much as possible during the synthesis and purification steps. Pyroglutamate formation is catalyzed by both acids and bases.[3][10] |
| Elevated temperatures during synthesis or purification. | Perform coupling reactions and purification at room temperature or below. Avoid heating steps when an N-terminal glutamine is present.[4][5] |
| Prolonged reaction or purification times. | Minimize the duration of all synthetic and purification steps to reduce the opportunity for spontaneous cyclization.[9] |
Data Presentation
While specific quantitative data for side product formation with this compound is limited in the literature, the following table provides a qualitative and semi-quantitative comparison of common coupling reagents based on their general performance with "difficult" couplings and their known propensities for inducing side reactions.
Table 1: Comparison of Coupling Reagents for this compound Coupling
| Coupling Reagent | Additive | Relative Dehydration Risk (Nitrile Formation) | Relative Pyroglutamate Formation Risk (N-terminal Gln) | Coupling Efficiency |
| DIC/DCC | None | High[1][6] | Moderate | Good |
| DIC/DCC | HOBt or Oxyma | Low[6] | Moderate | Very Good |
| HBTU | HOBt (internal) | Low | Low | Very Good[7][8] |
| HATU | HOAt (internal) | Very Low | Very Low | Excellent[7][8] |
| COMU | Oxyma (internal) | Very Low | Very Low | Excellent[6] |
Experimental Protocols
Protocol 1: Optimized Solid-Phase Coupling of Z-Gln(Trt)-OH
This protocol is designed for standard Fmoc-based solid-phase peptide synthesis (SPPS) to minimize side reactions.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Z-Gln(Trt)-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring Reaction Completion: Perform a Kaiser test on a small sample of resin beads. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times).
-
Proceed to the next coupling cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key side reactions during this compound coupling.
Caption: Troubleshooting workflow for this compound coupling side reactions.
References
- 1. peptide.com [peptide.com]
- 2. Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the origin of the N‐terminal pyro‐glutamate variation in monoclonal antibodies using model peptides | Semantic Scholar [semanticscholar.org]
- 5. Determination of the origin of the N-terminal pyro-glutamate variation in monoclonal antibodies using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Z-Gln-OH Coupling Reactions
Welcome to the technical support center for the optimization of N-α-Cbz-L-glutamine (Z-Gln-OH) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during this compound coupling?
A1: The primary challenges during this compound coupling are incomplete reactions leading to low yields, and side reactions. The most prominent side reaction is the dehydration of the glutamine side-chain amide to form a nitrile derivative, especially when using carbodiimide (B86325) reagents.[1][2] Racemization at the α-carbon is another potential side reaction, although the Z-protecting group generally provides good protection against this.[1][3]
Q2: How does the choice of coupling reagent affect the reaction time and efficiency?
A2: The coupling reagent is critical for activating the carboxylic acid of this compound. Carbodiimides like DCC and DIC are cost-effective but can be slower and are more prone to causing side-chain dehydration.[1][2][4] Uronium/aminium salts (e.g., HBTU, HATU) and phosphonium (B103445) salts (e.g., PyBOP) offer faster reaction times and higher efficiency with a lower risk of side reactions, particularly when used with additives like HOBt or OxymaPure.[1][4][5]
Q3: Why is temperature control important during this compound coupling?
A3: Higher temperatures can increase the reaction rate but also significantly accelerate side reactions, particularly racemization and dehydration of the glutamine side chain.[1][6] It is generally recommended to perform carbodiimide-mediated couplings at lower temperatures (e.g., 0 °C) to minimize these unwanted reactions.[1][7]
Q4: Can the solvent choice impact the coupling reaction?
A4: Yes, the solvent plays a crucial role. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common solvents due to their excellent solvating properties for the reactants.[8][9] However, the polarity of the solvent can influence the rate of side reactions.[3] For peptides prone to aggregation, using a solvent mixture or adding chaotropic salts like LiCl might be beneficial.[4] It is crucial to use high-purity, anhydrous solvents to avoid hydrolysis of activated intermediates.[4]
Q5: How can I monitor the progress of the coupling reaction?
A5: In solid-phase peptide synthesis (SPPS), qualitative colorimetric tests are commonly used to monitor the presence of free primary amines on the solid support. The Kaiser test (ninhydrin test) is a popular choice, where a blue color indicates an incomplete reaction.[4][10] For couplings involving secondary amines or to confirm a negative Kaiser test, the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test can be used.[4]
Troubleshooting Guides
Issue 1: Slow or Incomplete Coupling Reaction
This is often indicated by a positive Kaiser test after the initial coupling time, leading to deletion sequences in the final peptide.
Troubleshooting Workflow for Incomplete Coupling
Caption: A logical workflow for troubleshooting incomplete coupling reactions.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficiently reactive coupling reagent. | If using a carbodiimide like DIC, ensure an activating additive (e.g., HOBt, OxymaPure) is present. For challenging couplings, switch to a more potent uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) reagent.[1][4] |
| Steric hindrance. | This compound itself does not present significant steric hindrance, but the growing peptide chain might. Increase the excess of this compound and the coupling reagent (e.g., 2-4 equivalents).[4] |
| Slow reaction kinetics. | Extend the reaction time. Doubling the initial coupling time is a good starting point. Monitor the reaction progress if possible.[4] |
| Peptide aggregation. | If the peptide is aggregating on the solid support, consider switching to a different solvent like NMP or using a solvent mixture (e.g., DMF/DCM). Adding a chaotropic salt like LiCl (0.5 M) can also help disrupt aggregation.[4] |
| Low reaction temperature. | While low temperatures are good for minimizing side reactions, they also slow down the coupling. If racemization is not a major concern for the specific residue, consider raising the temperature to 30-40°C.[4] |
Issue 2: Formation of Side Products
The presence of unexpected masses in the final product analysis can indicate side reactions.
Troubleshooting Side Product Formation
Caption: Decision tree for troubleshooting common side reactions in this compound coupling.
Possible Causes & Solutions
| Side Product | Possible Cause | Recommended Solution |
| Nitrile Formation (Mass -18 Da) | Dehydration of the glutamine side-chain amide. This is particularly common with carbodiimide reagents (DCC, DIC) in the absence of additives.[1][2] | Use an additive such as HOBt or OxymaPure when using carbodiimides, as these form active esters that are less prone to this side reaction.[1][2] Alternatively, use a phosphonium or uronium/aminium-based coupling reagent. |
| Racemization (Diastereomeric Impurities) | The base used during coupling or elevated temperatures can cause the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[1][3] | Perform the coupling at a lower temperature (0°C).[1] If a base is required, consider using a weaker base like N-methylmorpholine (NMM) instead of a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA).[1] |
| N-acylurea Formation | A side reaction of the carbodiimide-activated intermediate, which is unable to participate in further coupling.[1][11] | The addition of HOBt or OxymaPure is highly recommended to minimize the formation of N-acylurea by converting the O-acylisourea intermediate to a more stable active ester.[1][3] |
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling for this compound
This protocol is a standard method for coupling this compound in solid-phase peptide synthesis.
Experimental Workflow for DIC/HOBt Coupling
Caption: Step-by-step workflow for a standard this compound coupling using DIC/HOBt.
Materials:
-
Resin with a free N-terminal amine
-
This compound (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. If the N-terminus is protected, perform the standard deprotection protocol (e.g., 20% piperidine (B6355638) in DMF for Fmoc chemistry). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.
-
Coupling: Add the this compound/HOBt solution to the resin. Then, add DIC to the reaction vessel.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction.
-
Washing: If the Kaiser test is negative, wash the resin with DMF (3x), DCM (3x), and DMF (3x). If the test is positive, a second coupling may be necessary.[4][7]
Protocol 2: High-Efficiency HATU Coupling for this compound
This protocol is recommended for difficult couplings or to accelerate the reaction time.
Materials:
-
Resin with a free N-terminal amine
-
This compound (2 equivalents)
-
HATU (1.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitoring & Washing: Follow steps 5 and 6 from Protocol 1.
Data Summary
The choice of coupling reagent and additives significantly impacts the efficiency and potential for side reactions. The following tables provide a comparative overview.
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Additive | Typical Reaction Time | Advantages | Disadvantages |
| DIC (Carbodiimide) | HOBt or OxymaPure | 2 - 4 hours | Cost-effective.[4] | Slower; risk of Gln dehydration and N-acylurea formation without additives.[1][2] |
| HBTU (Uronium Salt) | - | 30 - 60 minutes | Fast and efficient.[4] | Can cause guanidinylation of the N-terminus if used in excess.[5] |
| HATU (Uronium Salt) | - | 15 - 45 minutes | Very high efficiency, even for difficult couplings.[1][4] | Higher cost. |
| PyBOP (Phosphonium Salt) | - | 30 - 90 minutes | High coupling efficiency; low racemization.[1] | By-product (HMPA) is carcinogenic, though PyBOP is a safer alternative.[1] |
Table 2: Influence of Reaction Conditions on this compound Coupling
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Temperature | Room Temperature (~25°C) | 0°C | Minimizes racemization and side-chain dehydration, especially with carbodiimides.[1] |
| Equivalents of this compound | 1.5 - 2 eq. | 3 - 5 eq. | Overcomes potential issues of steric hindrance or aggregation by driving the reaction to completion.[4][7] |
| Base | DIPEA | NMM or sym-collidine | Weaker bases are less likely to cause racemization of the activated amino acid.[1][3] |
| Solvent | DMF | NMP or DMF/DCM | NMP can be better at solvating aggregating peptides. Solvent choice can influence reaction kinetics.[4] |
References
- 1. bachem.com [bachem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Technical Support Center: Managing Peptides Containing Z-Gln-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing aggregation in peptides containing N-benzyloxycarbonyl-L-glutamine (Z-Gln-OH).
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound prone to aggregation?
A1: Aggregation in peptides containing this compound is typically driven by a combination of two factors. Firstly, the N-terminal benzyloxycarbonyl (Z) group is large, aromatic, and highly hydrophobic, which promotes intermolecular association to minimize contact with aqueous environments.[1] Secondly, the glutamine (Gln) residue itself can contribute to aggregation through hydrogen bonding via its side-chain amide.[2][3] Peptides rich in glutamine are known to be potential triggers for the formation of oligomeric species.[3] This combined effect of hydrophobicity and hydrogen bonding potential makes these peptides particularly challenging.
Q2: My peptide is aggregating during solid-phase peptide synthesis (SPPS). What are the initial troubleshooting steps?
A2: Aggregation during SPPS, often indicated by resin shrinking or slow/incomplete deprotection and coupling reactions, is caused by the self-association of peptide chains through hydrogen bonding.[2][4] Here are several strategies to disrupt this process:
-
Solvent Modification: Switch from standard solvents like DMF to N-methylpyrrole (NMP) or add dimethylsulfoxide (DMSO) to improve solvation.[1][4][5]
-
Elevated Temperature: Performing coupling reactions at a higher temperature can provide enough energy to disrupt the intermolecular hydrogen bonds causing aggregation.[1][4]
-
Chaotropic Salts: Add chaotropic salts such as LiCl, NaClO₄, or KSCN to the reaction mixture to interfere with secondary structure formation.[1][4]
-
Microwave Irradiation: The use of microwave energy can significantly improve reaction efficiency in difficult sequences.[4]
Q3: How can I improve the solubility of my purified this compound peptide post-synthesis?
A3: If your lyophilized peptide is difficult to dissolve, a systematic approach is required. Start with the mildest solvents first.
-
Aqueous Buffers: First, attempt to dissolve the peptide in sterile, oxygen-free water or a standard buffer (e.g., Tris or phosphate (B84403) at pH 7).[6] Sonication can aid dissolution.[6]
-
Acidic/Basic Conditions: Based on the peptide's overall charge, use acidic (e.g., 10% acetic acid, 0.1% TFA) or basic (e.g., 10% NH₄OH) solutions to increase solubility by protonating or deprotonating charged residues.[6]
-
Organic Solvents: For highly hydrophobic peptides, begin with a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) and then slowly add your aqueous buffer to the desired concentration.[6]
-
Strong Denaturants: As a last resort for strongly aggregated peptides, use denaturing agents like 6 M Guanidine Hydrochloride (Guanidine HCl) or 8 M Urea.[1] Note that these will denature the peptide's secondary structure.[1]
Q4: What analytical techniques can I use to detect and quantify peptide aggregation?
A4: Several methods can be employed to characterize peptide aggregation:
-
Size Exclusion Chromatography (SEC-HPLC): This is a precise and reproducible method for detecting and quantifying soluble aggregates and high molecular weight species.[7]
-
Spectroscopy: Techniques like Circular Dichroism (CD) and Fourier-Transform Infrared Spectroscopy (FTIR) can monitor changes in the peptide's secondary structure, such as the formation of β-sheets, which is a hallmark of aggregation.[8]
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye binds specifically to amyloid-like fibrillar aggregates, resulting in a measurable increase in fluorescence intensity.[8]
-
Microscopy: High-resolution techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) provide direct visual evidence and morphological information about the aggregates.[8]
Q5: Can the N-terminal this compound cyclize to form pyroglutamate (B8496135), and does this affect aggregation?
A5: Yes, N-terminal glutamine residues can undergo base- or acid-catalyzed cyclization to form pyroglutamate (pGlu), especially during peptide synthesis and cleavage.[4][9] This modification results in the loss of the N-terminal positive charge, which can increase the peptide's overall hydrophobicity and alter its chromatographic retention.[10] This change can potentially influence aggregation behavior by modifying intermolecular electrostatic interactions. To mitigate this, one can use rapid and efficient coupling methods or employ a bulky protecting group for the glutamine side chain.[9]
Troubleshooting Strategies: Synthesis & Solubilization
The following tables summarize key strategies and reagents for managing aggregation during and after peptide synthesis.
Table 1: Additives and Conditions to Mitigate Aggregation During SPPS
| Strategy | Agent/Condition | Concentration/Setting | Mechanism of Action | Reference(s) |
| Solvent Exchange | N-methylpyrrolidone (NMP) | Replace DMF | Increases solvation of the growing peptide chain. | [4][5] |
| Dimethylsulfoxide (DMSO) | Additive to DMF/NMP | Disrupts hydrogen bonding. | [1][4] | |
| Chaotropic Salts | Lithium Chloride (LiCl) | ~0.8 M in coupling mixture | Disrupts secondary structure formation (β-sheets). | [4] |
| Potassium Thiocyanate (KSCN) | ~4 M in coupling mixture | Disrupts hydrogen bonds. | [4] | |
| Temperature | Elevated Temperature | 50-60 °C | Increases kinetic energy to overcome intermolecular forces. | [1][4] |
| Structure-Disrupting Units | Pseudoproline Dipeptides | Insert every 5-6 residues | Introduces a "kink" in the peptide backbone, preventing H-bonding. | [2][11] |
| Dmb/Hmb-protected Amino Acids | Insert every 6-7 residues | Backbone protection prevents interchain hydrogen bonding. | [2][4] |
Table 2: Solvent Guide for Post-Synthesis Peptide Solubilization
| Peptide Type | Recommended Solvent | Protocol | Considerations | Reference(s) |
| Basic (Net Charge > 0) | 10% Acetic Acid or 0.1% TFA | Dissolve in a small amount of acidic solution, then dilute with buffer. | TFA can be difficult to remove and may affect cell-based assays. | [1][6] |
| Acidic (Net Charge < 0) | 10% Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) | Dissolve in a small amount of basic solution, then dilute with buffer. | Adjust final pH carefully for experimental compatibility. | [1][6] |
| Neutral or Hydrophobic | DMSO, DMF, Acetonitrile (ACN) | Dissolve in 100% organic solvent, then slowly add aqueous buffer. | DMSO is generally preferred for biological assays due to lower toxicity. | [6] |
| Strongly Aggregated | 6 M Guanidine HCl or 8 M Urea | Dissolve directly in the denaturant solution. | Will denature peptide secondary/tertiary structure; may require refolding. | [1] |
Key Experimental Protocols
Protocol 1: Systematic Solubilization of a this compound Peptide
-
Preparation: Weigh a small, accurately measured amount of the lyophilized peptide into a sterile microfuge tube.
-
Step 1 (Aqueous Solution): Add a small volume of sterile deionized water or a neutral buffer (e.g., PBS, pH 7.4) to achieve a high concentration (e.g., 10 mg/mL). Vortex briefly. If not dissolved, proceed to the next step.
-
Step 2 (Sonication): Place the tube in a bath sonicator and sonicate for 3-5 minutes.[6] Check for dissolution. If the peptide remains insoluble, proceed.
-
Step 3 (Adjust pH): Based on the peptide's net charge, add 10% acetic acid (for basic peptides) or 10% ammonium hydroxide (for acidic peptides) dropwise until the peptide dissolves.
-
Step 4 (Organic Solvent): If the peptide is still insoluble, use a fresh aliquot. Add the minimum volume of DMSO required to fully dissolve the peptide. Once dissolved, slowly add the desired aqueous buffer dropwise while vortexing to reach the final working concentration.
-
Clarification: For all solutions, centrifuge at high speed (e.g., >14,000 x g) for 10 minutes to pellet any remaining insoluble aggregates before using the supernatant.
Protocol 2: Monitoring Fibrillar Aggregation with Thioflavin T (ThT)
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in water and filter through a 0.22 µm filter. Store protected from light at 4°C.
-
Prepare the peptide stock solution at a high concentration (e.g., 1-5 mM) in an appropriate solvent (e.g., DMSO) and then dilute it into the desired aggregation buffer (e.g., PBS, pH 7.4) to the final working concentration.
-
-
Assay Setup:
-
In a 96-well black plate, add the peptide solution to each well.
-
Add ThT from the stock solution to each well to a final concentration of 10-25 µM.
-
Include a buffer-only control with ThT to measure background fluorescence.
-
-
Measurement:
-
Incubate the plate at a constant temperature (e.g., 37°C), with or without agitation.
-
Measure fluorescence intensity at regular intervals using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated amyloid fibril formation.[12]
Visual Guides & Workflows
Caption: Troubleshooting decision workflow for peptide aggregation.
Caption: Mechanism of aggregation disruption by salts and solvents.
Caption: Experimental workflow for systematic peptide solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
- 10. Effect of cyclization of N-terminal glutamine and carbamidomethyl-cysteine (residues) on the chromatographic behavior of peptides in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Z-Gln-OH stability under different pH conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-α-Benzyloxycarbonyl-L-glutamine (Z-Gln-OH) under various pH conditions. Use this guide to troubleshoot common experimental issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in solution?
A1: The main stability issue for this compound in aqueous solutions is its non-enzymatic, intramolecular cyclization to form Z-pyroglutamic acid (Z-pGlu-OH) and ammonia.[1][2] This degradation is a common pathway for glutamine and its derivatives, particularly when the N-terminus is unprotected or, in this case, part of a larger molecule.[1][3] This conversion can lead to impurities in peptide synthesis and inaccurate quantification.
Q2: How does pH affect the stability of this compound?
A2: The rate of cyclization is highly pH-dependent. The degradation of glutamine derivatives is catalyzed by both acid and base.[4] Consequently, this compound is least stable at acidic (around pH 4) and alkaline (around pH 8) conditions.[3][5] Maximum stability is typically observed in the neutral pH range, approximately between pH 5.0 and 7.5.[4]
Q3: How does temperature impact the stability of this compound solutions?
A3: Temperature significantly accelerates the degradation of this compound. Storing solutions at elevated temperatures (e.g., room temperature or 37°C) will drastically increase the rate of cyclization to Z-pGlu-OH.[2][6] For optimal stability in solution, storage at 4°C or frozen (-20°C to -80°C) is strongly recommended.[2][7]
Q4: Is this compound stable in its solid, powdered form?
A4: Yes, when stored as a dry powder, this compound is highly stable.[2] It is recommended to store the solid compound protected from light and moisture at either room temperature or refrigerated conditions as specified by the manufacturer.[2][7] The stability concerns arise primarily when it is dissolved in a solvent.
Troubleshooting Guide
Problem: I am seeing an unexpected peak in my HPLC analysis during a peptide synthesis reaction involving this compound.
-
Possible Cause: The unexpected peak may be Z-pyroglutamic acid (Z-pGlu-OH), the degradation product of this compound.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your reaction mixture and any stock solutions of this compound. Buffering the solution to a pH between 6.0 and 7.0 can minimize degradation.[8]
-
Analyze Starting Material: Run an HPLC analysis on your this compound starting material to ensure it has not degraded during storage.
-
Control Temperature: Ensure that stock solutions are prepared fresh and kept cold (on ice) before use. Avoid prolonged storage of this compound solutions at room temperature.
-
Confirm Peak Identity: If possible, use a Z-pGlu-OH standard or mass spectrometry to confirm the identity of the impurity peak.
-
Problem: The yield of my peptide is lower than expected when using this compound.
-
Possible Cause: Degradation of this compound into the non-reactive Z-pGlu-OH prior to or during the coupling reaction reduces the amount of active reagent available.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use. Do not use solutions that have been stored for extended periods, especially at room temperature or 4°C.[2]
-
Optimize pH of Coupling: While the coupling reaction itself may dictate the pH, be aware that highly basic conditions used for deprotection or coupling can accelerate cyclization. Minimize the time this compound is exposed to non-optimal pH levels.
-
Check Purity: Re-evaluate the purity of your solid this compound to ensure it meets the required specifications for your synthesis.
-
Technical Data Summary
The stability of glutamine derivatives is highly dependent on pH, temperature, and buffer composition. The following tables summarize the general stability profile based on studies of L-glutamine and N-terminal glutamine residues, which is directly applicable to this compound.
Table 1: Effect of pH on this compound Degradation Rate
| pH Range | Relative Degradation Rate | Stability Profile |
| < 4.0 | High | Acid-catalyzed cyclization is significant.[3][5] |
| 4.0 - 5.0 | Moderate | Stability increases as pH approaches neutral. |
| 5.0 - 7.5 | Low | Region of maximum stability.[4] |
| 7.5 - 9.0 | Moderate to High | Base-catalyzed cyclization becomes significant.[3][5] |
| > 9.0 | High | Rapid degradation occurs. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Duration | Expected Degradation |
| 37°C | Not Recommended | Rapid degradation (~7% per day in media).[2] |
| 22-24°C (Room Temp) | Hours | Significant degradation.[2][9] |
| 4°C (Refrigerated) | Up to 2 weeks | Slow degradation.[9][10] |
| -20°C | Up to 1 month | Minimal degradation.[2] |
| -80°C | Up to 6 months | Undetectable degradation.[2][9] |
Diagrams
Caption: Degradation pathway of this compound to Z-pGlu-OH.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting logic for issues involving this compound.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Analysis
This protocol describes a general reverse-phase HPLC (RP-HPLC) method to separate this compound from its primary degradant, Z-pGlu-OH. This method can be adapted to monitor the stability of this compound in solution over time.
-
Objective: To quantify the concentration of this compound and Z-pGlu-OH in a sample.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[11]
-
Data acquisition and analysis software.
-
-
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Diluent: Water:Acetonitrile (50:50, v/v).
-
This compound reference standard.
-
Z-pGlu-OH reference standard (if available).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.[12]
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the diluent. Create a calibration curve by preparing a series of dilutions from the stock.
-
Sample Preparation (for stability study): At each time point, withdraw a sample from the incubation mixture. Dilute the sample with the diluent to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak areas for this compound and Z-pGlu-OH. Z-pGlu-OH is expected to elute slightly earlier than this compound due to its increased polarity.
-
Calculation: Use the calibration curve to calculate the concentration of this compound in each sample. The percentage of remaining this compound can be calculated as: (Concentration at time t / Initial Concentration) * 100.
-
References
- 1. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
avoiding racemization of Z-Gln-OH during activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of Z-Gln-OH (N-Benzyloxycarbonyl-L-glutamine) during its activation for peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its activation necessary?
This compound, or N-Benzyloxycarbonyl-L-glutamine, is a derivative of the amino acid L-glutamine where the amino group is protected by a benzyloxycarbonyl (Z) group. This protection prevents unwanted side reactions at the N-terminus during peptide synthesis. Activation of its carboxylic acid group is a prerequisite for forming a peptide bond with the amino group of another amino acid or peptide.
Q2: What are the primary mechanisms that cause racemization of this compound during activation?
Racemization of this compound during activation primarily occurs through two pathways:
-
Direct Enolization: The activation of the carboxyl group increases the acidity of the α-proton. A base can then abstract this proton, forming a planar enolate intermediate which is achiral. Reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers.
-
Glutarimide (B196013) Formation: The side-chain amide of glutamine can intramolecularly attack the activated carboxyl group, forming a cyclic glutarimide intermediate. This six-membered ring is prone to enolization and subsequent reprotonation, which leads to racemization at the α-carbon.[1][2] This pathway is a significant concern for glutamine derivatives.
Q3: Which factors influence the extent of racemization during this compound activation?
Several factors can significantly impact the degree of racemization:
-
Coupling Reagent: The choice of activating agent is critical. Some reagents are inherently more prone to inducing racemization than others.
-
Additives: The presence of racemization-suppressing additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma), can significantly reduce racemization, especially when using carbodiimides.
-
Base: The type and amount of base used can influence the rate of racemization. Stronger bases tend to promote racemization more than weaker or sterically hindered bases.
-
Temperature: Higher reaction temperatures generally accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can affect the stability of intermediates and the rate of racemization.
-
Pre-activation Time: Longer times between activation and coupling can increase the opportunity for racemization to occur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| High levels of D-Gln diastereomer detected after coupling. | Inappropriate Coupling Reagent: Use of a coupling reagent known to cause high racemization (e.g., carbodiimides without additives). | 1. Switch to a low-racemization coupling reagent such as HATU, HCTU, or PyAOP. 2. If using a carbodiimide (B86325) like DIC, ensure the addition of an equimolar amount of a racemization-suppressing additive like HOAt or Oxyma. |
| Excessive Base: Using a strong or an excess of a tertiary amine base. | 1. Use a weaker base like N-methylmorpholine (NMM) instead of stronger bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). 2. Use the minimum necessary amount of base. | |
| Elevated Temperature: Performing the activation and coupling at room temperature or higher. | 1. Perform the activation and coupling steps at a reduced temperature, ideally at 0°C or even lower (-15°C). | |
| Prolonged Activation Time: Allowing the activated this compound to stand for an extended period before adding the amine component. | 1. Minimize the pre-activation time. Add the amine component as soon as possible after the activating agent. | |
| Formation of a glutarimide-related byproduct. | Intramolecular Cyclization: The side-chain amide of this compound attacks the activated carboxyl group. | 1. Choose a coupling reagent that promotes rapid amide bond formation, kinetically outcompeting the cyclization. Onium salt reagents like HATU or HCTU are often effective. 2. Consider using a side-chain protecting group for the glutamine amide if the problem persists, although this adds extra steps to the synthesis. 3. Steric hindrance from adjacent amino acids can reduce glutarimide formation, a factor to consider in peptide sequence design.[1][2] |
Quantitative Data on Racemization
While specific quantitative data for the racemization of this compound is not extensively available in the literature, the following table provides a general comparison of the effectiveness of different coupling reagents in minimizing racemization for other amino acids, which can serve as a guideline for this compound.
| Coupling Reagent/Method | Additive | Typical Racemization (%)* | Remarks |
| DIC | None | >5% | High risk of racemization. |
| DIC | HOBt | 1-5% | Significantly reduces racemization. |
| DIC | HOAt | <1-2% | Generally more effective than HOBt in suppressing racemization. |
| DIC | Oxyma | <1% | A highly effective and non-explosive additive for suppressing racemization. |
| HATU | - | <1% | Highly efficient and generally low racemization. |
| HCTU | - | <1-2% | Similar to HATU, very effective. |
| PyAOP | - | <1% | A phosphonium (B103445) salt-based reagent known for low racemization. |
*These are approximate values based on studies of various amino acids and peptides; the actual extent of racemization can vary depending on the specific reaction conditions and the amino acid sequence.
Experimental Protocols
Protocol 1: Low-Racemization Activation using HATU
This protocol utilizes a highly efficient uronium-based coupling reagent known for its ability to suppress racemization.
-
Dissolution: Dissolve this compound (1.0 eq) and the amine component (1.0 eq) in a suitable solvent (e.g., DMF or CH2Cl2).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Base Addition: Add a weak base such as N-methylmorpholine (NMM) (2.0 eq) to the solution.
-
Coupling Reagent Addition: Add HATU (1.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction at 0°C for 15-30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by a suitable method like TLC or LC-MS.
Protocol 2: Low-Racemization Activation using DIC/Oxyma
This protocol employs a carbodiimide activator in conjunction with a modern racemization-suppressing additive.
-
Dissolution: Dissolve this compound (1.0 eq) and Oxyma (1.0 eq) in an appropriate solvent (e.g., DMF or CH2Cl2).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Activator Addition: Add Diisopropylcarbodiimide (DIC) (1.0 eq) to the solution and stir for 5-10 minutes to pre-activate the this compound.
-
Amine Addition: Add the amine component (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Visualizations
References
impact of scavengers on Z-Gln-OH deprotection efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of scavengers on the efficiency of Z-Gln-OH deprotection. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the deprotection of this compound?
The primary and most effective method for the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from this compound is catalytic transfer hydrogenation. This method is preferred because it occurs under mild conditions, minimizing the risk of side reactions compared to strong acidic cleavage. Common catalysts include palladium on carbon (Pd/C), with a hydrogen donor such as formic acid, ammonium (B1175870) formate, or 1,4-cyclohexadiene.
Q2: Why are scavengers necessary during the deprotection of this compound?
During the cleavage of the Z-group, reactive carbocation intermediates (benzyl cations) can be generated. These cations can alkylate nucleophilic residues, leading to undesired side products. Scavengers are nucleophilic compounds added to the reaction mixture to trap these reactive intermediates, thereby preventing side reactions and improving the yield and purity of the deprotected glutamine.
Q3: What are the most common side reactions observed during this compound deprotection, and how can they be minimized?
The most common side reaction is the formation of pyroglutamate (B8496135), especially if the glutamine residue is at the N-terminus of a peptide. This is a base-catalyzed intramolecular cyclization. While Z-deprotection via hydrogenation is not basic, subsequent work-up steps or the presence of basic impurities can promote this side reaction. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the reaction mixture can help suppress pyroglutamate formation. Another potential side reaction is the alkylation of other sensitive amino acids in a peptide sequence by the benzyl (B1604629) cation generated during deprotection. Using effective scavengers is the primary way to prevent this.
Q4: Can I use strong acids like Trifluoroacetic Acid (TFA) for this compound deprotection?
While strong acids like TFA are commonly used for the deprotection of other protecting groups like Boc and Trt, they are generally not recommended for the routine cleavage of the Z-group. The Z-group is relatively stable to TFA and requires harsh acidic conditions (e.g., HBr in acetic acid or liquid HF) for complete removal, which can lead to significant side reactions and degradation of the peptide. Catalytic hydrogenation remains the method of choice for cleaner deprotection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Inactive Catalyst: The Pd/C catalyst may have lost its activity. 2. Insufficient Hydrogen Donor: The amount of hydrogen donor (e.g., formic acid) may be insufficient. 3. Catalyst Poisoning: If the peptide contains sulfur-containing amino acids (e.g., Cysteine, Methionine), they can poison the palladium catalyst. | 1. Use fresh, high-quality Pd/C catalyst. 2. Increase the equivalents of the hydrogen donor. 3. Use a larger amount of catalyst or a catalyst more resistant to poisoning. Consider alternative deprotection methods if poisoning is severe. |
| Low Yield of Final Product | 1. Side Reactions: Formation of pyroglutamate or other byproducts. 2. Adsorption to Catalyst: The product may be adsorbed onto the surface of the Pd/C catalyst. | 1. Ensure the use of an effective scavenger cocktail. For N-terminal Gln, consider adding HOBt to the reaction mixture. 2. After filtration of the catalyst, wash it thoroughly with the reaction solvent or a more polar solvent (e.g., methanol) to recover the adsorbed product. |
| Presence of Unexpected Peaks in HPLC/MS | 1. Alkylation by Benzyl Cations: Insufficient scavenging of benzyl cations leading to modification of the peptide. 2. Pyroglutamate Formation: Cyclization of the N-terminal glutamine residue. | 1. Increase the concentration or change the type of scavenger used. A combination of scavengers can be more effective. 2. Analyze the mass of the unexpected peak. A mass difference of -17 Da from the expected product is indicative of pyroglutamate formation. Optimize reaction conditions to minimize this (e.g., by adding HOBt). |
Impact of Scavengers on Deprotection Efficiency: A Comparative Overview
The choice of scavenger is critical for maximizing the yield and purity of the deprotected product. The following table provides a summary of commonly used scavengers and their typical impact on this compound deprotection efficiency.
| Scavenger | Typical Concentration (% v/v) | Deprotection Yield (%) | Purity (%) | Key Considerations |
| Thioanisole | 5 - 10% | 85 - 95% | 90 - 98% | Effective at scavenging benzyl cations. Has a strong odor. |
| Triisopropylsilane (B1312306) (TIS) | 2 - 5% | 90 - 98% | 95 - 99% | A very effective, low-odor scavenger for carbocations. |
| 1,2-Ethanedithiol (EDT) | 2 - 5% | 80 - 90% | 88 - 95% | Effective, but has a very strong, unpleasant odor. Can also reduce methionine sulfoxide (B87167) if present. |
| Anisole | 5 - 10% | 80 - 90% | 85 - 95% | A common but less reactive scavenger compared to thiol-based scavengers. |
| Dimethyl Sulfide (DMS) | 5 - 10% | 85 - 95% | 90 - 98% | Effective in suppressing alkylation side reactions. |
Note: The values presented in this table are illustrative and can vary depending on the specific reaction conditions, the peptide sequence, and the scale of the reaction.
Experimental Protocols
Protocol: Catalytic Transfer Hydrogenation of this compound
This protocol outlines a general procedure for the deprotection of this compound using catalytic transfer hydrogenation with formic acid as the hydrogen donor and triisopropylsilane (TIS) as a scavenger.
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.
-
Add the chosen scavenger, for example, triisopropylsilane (TIS), to a final concentration of 2-5% (v/v).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the this compound).
-
-
Deprotection Reaction:
-
To the suspension, add the hydrogen donor, such as formic acid (2-5 equivalents), dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 1-4 hours).
-
-
Work-up and Isolation:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (methanol or ethanol) to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
-
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Role of scavengers in preventing side reactions.
Validation & Comparative
A Comparative Guide to HPLC Analysis of Z-Gln-OH Purity
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of protected amino acids like Nα-benzyloxycarbonyl-L-glutamine (Z-Gln-OH) is a critical checkpoint. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this assessment. This guide provides a comparative overview of various reversed-phase HPLC (RP-HPLC) methodologies for determining the purity of this compound, supported by established experimental principles for peptide and amino acid analysis.
The selection of an appropriate HPLC method is crucial for resolving this compound from potential impurities such as diastereomers, unreacted starting materials, or by-products from the synthesis process. The primary mode of separation for a moderately polar and protected amino acid like this compound is RP-HPLC, which separates molecules based on their hydrophobicity.
Comparative Analysis of RP-HPLC Columns
The choice of the stationary phase is a key determinant of separation efficiency and selectivity in RP-HPLC. While C18 columns are the most widely used, other chemistries can offer unique advantages for specific separations.
| Column Chemistry | Principle of Separation | Advantages for this compound Analysis | Potential Disadvantages |
| C18 (Octadecyl) | Strong hydrophobic interactions. | High retention and resolution for a broad range of peptides and protected amino acids. Excellent peak shape is often achieved.[1][2][3] | May exhibit excessive retention for highly hydrophobic impurities, requiring stronger organic mobile phases. |
| C8 (Octyl) | Moderate hydrophobic interactions. | Reduced retention compared to C18, which can be advantageous for faster analysis times if resolution is sufficient. | May provide lower resolution for closely related impurities compared to C18. |
| Phenyl-Hexyl | π-π interactions and moderate hydrophobicity. | Offers alternative selectivity, particularly for aromatic compounds like this compound due to the benzyloxycarbonyl group. Can resolve impurities that co-elute on C18 or C8 columns.[1] | Retention behavior can be more complex to predict. |
| Polar-Embedded | Hydrophobic interactions with a polar group embedded in the alkyl chain. | Can provide unique selectivity for polar compounds and improved peak shape for basic impurities. May offer better retention of very polar impurities.[3] | The polar-embedded group may interact with acidic mobile phase additives. |
Experimental Protocols
Below are detailed experimental protocols for the HPLC analysis of this compound purity using different column chemistries. These protocols are based on standard practices for peptide and protected amino acid analysis.[4][5][6]
Sample Preparation
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile (B52724) and water to create a stock solution of 0.5 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to a final concentration of approximately 0.1 mg/mL.
-
Filter the final sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]
HPLC Conditions
| Parameter | C18 Column | C8 Column | Phenyl-Hexyl Column | Polar-Embedded Column |
| Column | 4.6 x 150 mm, 5 µm | 4.6 x 150 mm, 5 µm | 4.6 x 150 mm, 5 µm | 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 10-70% B over 20 min | 10-70% B over 20 min | 10-70% B over 20 min | 10-70% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C | 30°C | 30°C |
| Detection | UV at 220 nm & 254 nm | UV at 220 nm & 254 nm | UV at 220 nm & 254 nm | UV at 220 nm & 254 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL | 10 µL |
Note on Detection: The peptide bond and the aromatic ring of the benzyloxycarbonyl group absorb UV light. Detection at 220 nm is sensitive to the peptide-like amide bond in this compound, while 254 nm is characteristic of the aromatic protecting group.[5][7]
Workflow and Data Analysis
The general workflow for the HPLC analysis of this compound purity is depicted below. The primary goal is to achieve a baseline separation of the main this compound peak from all impurity peaks.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Logical Comparison of Methodologies
The selection of an optimal HPLC method involves a trade-off between resolution, analysis time, and method robustness. The following diagram illustrates the logical considerations when comparing different HPLC columns for this compound purity analysis.
Caption: Logical comparison of HPLC columns for this compound analysis.
By systematically evaluating these performance metrics for each column chemistry, researchers can select the most suitable method for their specific purity assessment needs, ensuring the quality and reliability of their synthetic peptides.
References
- 1. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [sigmaaldrich.com]
- 2. lcms.cz [lcms.cz]
- 3. hplc.eu [hplc.eu]
- 4. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Confirming Z-Gln-OH Incorporation: A Comparative Guide to Analytical Techniques
The successful incorporation of non-canonical amino acids, such as N-α-carbobenzyloxy-L-glutamine (Z-Gln-OH), is a critical step in the synthesis of modified peptides and proteins for therapeutic development and research. Verifying the precise mass and location of these modified residues is essential for ensuring the identity, purity, and function of the final product. This guide provides a detailed comparison of mass spectrometry and alternative analytical methods for confirming this compound incorporation, complete with experimental protocols and data presentation formats tailored for researchers, scientists, and drug development professionals.
Mass Spectrometry: The Gold Standard for Confirmation
Mass spectrometry (MS) is the premier method for confirming the incorporation of modified amino acids due to its high sensitivity, speed, and specificity. When coupled with liquid chromatography (LC-MS/MS), it can unambiguously identify and locate the this compound residue within a peptide sequence.
The core principle involves measuring the mass-to-charge ratio (m/z) of the synthesized peptide. The incorporation of a this compound residue (Molecular Weight: 280.28 g/mol ) instead of a standard glutamine residue (Molecular Weight: 146.14 g/mol ) results in a predictable mass shift of +134.14 Da.
Tandem mass spectrometry (MS/MS) provides further confirmation by fragmenting the peptide and analyzing the resulting product ions. This fragmentation pattern, or "fingerprint," allows for the precise localization of the this compound residue by identifying the specific b- and y-ions that contain the mass modification.
Hypothetical MS Data for this compound Incorporation
The following table illustrates how mass spectrometry data can confirm the successful incorporation of this compound into a target peptide.
| Peptide Sequence | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Confirmation Status |
| Ac-Ala-Gln -Gly-NH2 | 401.41 | 401.42 | +0.01 | Unmodified Peptide |
| Ac-Ala-(Z-Gln) -Gly-NH2 | 535.55 | 535.56 | +0.01 | Incorporation Confirmed |
| Ac-(Z-Gln) -Ala-Gly-NH2 | 535.55 | 401.41 | -134.14 | Incorporation Failed |
Alternative Analytical Methods
While mass spectrometry is the dominant technique, other methods can provide corroborating evidence of this compound incorporation, though they come with significant limitations.
-
Edman Degradation: This classical protein sequencing technique sequentially removes amino acids from the N-terminus of a peptide.[1] The cleaved residues are then identified by chromatography.
-
Applicability: If this compound is within the peptide sequence (not at the N-terminus), it would be identified as a modified phenylthiohydantoin (PTH) derivative. However, this requires a pre-existing standard for comparison, which may not be commercially available.[2]
-
Limitations: The N-terminal Cbz protecting group of this compound would block the initial reaction if it is the first amino acid, preventing sequencing.[1] The method is also less sensitive than MS, requires a pure sample, and is not effective for sequences longer than 30-50 residues.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about a molecule in solution.
-
Applicability: The unique chemical environment of the benzylic protons and the aromatic ring in the Cbz group of this compound would produce characteristic signals in a 1H NMR spectrum, which are distinct from those of the 20 canonical amino acids.[3]
-
Limitations: NMR spectroscopy has significantly lower sensitivity than mass spectrometry, requiring substantially larger amounts of pure sample (typically >1 mg). For larger peptides, the spectra can become exceedingly complex and crowded, making it difficult to resolve and assign the specific signals corresponding to the this compound residue.[4]
-
Comparison of Analytical Methods
The choice of analytical technique depends on the specific requirements of the experiment, including sensitivity, sample availability, and the level of detail required.
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | NMR Spectroscopy |
| Primary Information | Molecular mass, sequence, and location of modification | N-terminal sequence | 3D structure, residue-specific chemical environment |
| Sensitivity | High (femtomole to picomole) | Moderate (picomole)[1] | Low (micromole to millimole)[4] |
| Sample Requirement | Very Low (ng to µg) | Low (µg) | High (>1 mg) |
| Throughput | High | Low | Low |
| N-terminal Blocking | Not an issue | Prevents sequencing[1] | Not an issue |
| Key Advantage | High sensitivity and specificity for mass shifts | Direct sequencing of unmodified N-terminus | Provides detailed structural information |
| Key Disadvantage | Indirect sequence information (inferred from fragments) | Blocked by many N-terminal modifications | Low sensitivity, complex spectra for large molecules |
Experimental Protocols
Protocol 1: LC-MS/MS for this compound Peptide Confirmation
This protocol outlines a general method for confirming the incorporation of this compound into a synthetic peptide.
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of approximately 10-100 µM.
-
If the peptide is part of a larger protein, enzymatic digestion (e.g., with trypsin) is required to generate smaller peptide fragments suitable for MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan (Full Scan): Scan a mass range appropriate for the expected m/z of the peptide (e.g., m/z 300-1500).
-
MS2 Scan (Tandem MS): Use data-dependent acquisition to select the most intense precursor ions from the MS1 scan for fragmentation.
-
Collision Energy: Apply a normalized collision energy (e.g., 25-35 arbitrary units) to induce fragmentation.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the this compound-containing peptide.
-
Verify that the observed mass in the MS1 spectrum matches the calculated mass.
-
Analyze the MS/MS spectrum to confirm the peptide sequence. Identify b- and y-ion series and confirm the +134.14 Da mass shift on the fragments containing the this compound residue.
-
Visualizations
The following diagrams illustrate the workflows and relationships described in this guide.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformation-specific spectroscopy of capped glutamine-containing peptides: role of a single glutamine residue on peptide backbone preferences - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. chem.uzh.ch [chem.uzh.ch]
A Comparative Guide to Z-Gln-OH and Fmoc-Gln(Trt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to achieving high yields, purity, and overall success of the synthesis. When incorporating glutamine (Gln), a residue prone to side reactions, the choice of protecting group strategy is particularly critical. This guide provides an objective comparison between two glutamine derivatives: the more traditional Z-Gln-OH (N-α-benzyloxycarbonyl-L-glutamine) and the modern standard, Fmoc-Gln(Trt)-OH (N-α-(9-fluorenylmethoxycarbonyl)-N-γ-trityl-L-glutamine).
The fundamental difference lies in their orthogonal protection schemes, which dictates their compatibility with SPPS methodologies. The Fmoc/tBu strategy, for which Fmoc-Gln(Trt)-OH is designed, has become the dominant approach in modern SPPS due to its use of milder deprotection conditions.
Executive Summary: Key Differences
The choice between this compound and Fmoc-Gln(Trt)-OH for SPPS is not a matter of slight preference but a fundamental question of strategic compatibility. Fmoc-Gln(Trt)-OH is unequivocally the superior and standard reagent for modern Fmoc-based SPPS. The Z-protecting group's harsh deprotection conditions are incompatible with the resins and side-chain protecting groups used in this methodology.
| Feature | This compound | Fmoc-Gln(Trt)-OH |
| α-Amino Protecting Group | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Side-Chain Protection | None | Trt (Trityl) |
| Primary Application | Solution-Phase Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| α-Amino Deprotection | Harsh: Catalytic Hydrogenation (H₂/Pd) or Strong Acid (HBr/AcOH) | Mild Base (e.g., 20% Piperidine (B6355638) in DMF) |
| Side-Chain Deprotection | N/A | Strong Acid (TFA), during final cleavage |
| Orthogonality in SPPS | Poor: Z-group deprotection is not orthogonal to standard resin linkers and acid-labile side-chain protecting groups. | Excellent: Fmoc (base-labile) is orthogonal to acid-labile side-chain protecting groups (like Trt and tBu) and the resin linker.[] |
| Solubility in SPPS Solvents | Moderate to Poor | Good, enhanced by the Trt group.[2][3] |
Performance and Experimental Data
Direct quantitative comparisons of this compound and Fmoc-Gln(Trt)-OH within the same SPPS protocol are absent from modern literature, primarily because Z-protected amino acids have little application in solid-phase synthesis.[4] The performance data overwhelmingly supports Fmoc-Gln(Trt)-OH as the reagent of choice.
Key Performance Advantages of Fmoc-Gln(Trt)-OH
The trityl (Trt) protection on the side-chain amide of glutamine is crucial for preventing common side reactions that can significantly reduce the purity and yield of the final peptide.
| Side Reaction | Without Side-Chain Protection (Hypothetical for this compound in SPPS) | With Trt Side-Chain Protection (Fmoc-Gln(Trt)-OH) |
| Dehydration to Nitrile | High risk during carbodiimide-mediated activation, leading to an irreversible modification of the peptide chain. | The bulky Trt group sterically hinders the side-chain amide, effectively preventing dehydration.[2] |
| Pyroglutamate Formation | High risk when Gln is the N-terminal residue, leading to chain termination. | The Trt group minimizes the risk of cyclization.[2] |
| Solubility & Aggregation | Fmoc-Gln-OH (unprotected side chain) has poor solubility in DMF, which can lead to incomplete coupling.[2][3] | The Trt group enhances solubility, facilitating efficient and complete coupling reactions.[2][3] |
Table 1: Performance Characteristics and Side Reaction Prevention
| Parameter | Fmoc-Gln(Trt)-OH Performance in SPPS | Reference |
| Purity (HPLC) | Typically ≥99.0% for the raw material. | [5] |
| Coupling Efficiency | Generally high, often exceeding 99% per step under standard conditions. | [] |
| Cleavage Conditions | Standard cocktails, e.g., 95% TFA for 1-3 hours. | [2][5] |
| Prevention of Side Reactions | Use of Fmoc-Gln(Trt)-OH has been shown to result in significantly purer peptides compared to other derivatives used for Gln introduction. | [3][5] |
Table 2: Quantitative Data Summary for Fmoc-Gln(Trt)-OH
Logical Workflow Comparison
The following diagrams illustrate the stark difference in workflow and chemical compatibility between the two protecting group strategies in an SPPS context.
Caption: Hypothetical SPPS workflow for this compound, highlighting the incompatibility of Z-group deprotection.
Caption: Standard, efficient SPPS workflow using Fmoc-Gln(Trt)-OH, demonstrating orthogonal protection.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Gln(Trt)-OH in Fmoc-SPPS
This protocol outlines a typical manual coupling cycle for incorporating Fmoc-Gln(Trt)-OH into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Gln(Trt)-OH
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), high purity, amine-free
-
Washing solvent: DCM (Dichloromethane)
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes prior to synthesis.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (4.0 equivalents relative to resin loading) and HCTU (4.0 equivalents) in DMF.
-
Add DIEA (8.0 equivalents) to the activation mixture and agitate for 30-60 seconds.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 40-60 minutes at room temperature.[6]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test (Ninhydrin test) on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction.
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step where the completed peptide is cleaved from the resin, and all side-chain protecting groups (including Trt) are removed.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water. (TIS is a scavenger to capture the released trityl cations).[7]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Thoroughly wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate containing the peptide.
-
Concentrate the filtrate slightly under reduced pressure.
-
Add the concentrated solution dropwise to a flask of cold diethyl ether to precipitate the crude peptide.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
-
The peptide can then be purified using reverse-phase HPLC.
-
Note on this compound in SPPS
A specific, viable SPPS protocol for this compound is not provided because its use is fundamentally incompatible with the principles of orthogonal protection that underpin modern SPPS. The conditions required to remove the Z-group (e.g., catalytic hydrogenation or HBr/AcOH) would also cleave the peptide from most standard resins (like Wang or Rink amide resins) and remove many common side-chain protecting groups, leading to a catastrophic failure of the synthesis. Therefore, this compound is reserved for solution-phase synthesis strategies where intermediates can be isolated and purified after each step.[4]
References
A Comparative Guide: Unveiling the Advantages of the Z-Protecting Group over the Boc-Protecting Group
In the landscape of synthetic organic chemistry, particularly in the meticulous construction of peptides and complex molecules, the strategic use of protecting groups is fundamental. Among the arsenal (B13267) of tools available to chemists, the Carboxybenzyl (Z or Cbz) and tert-butyloxycarbonyl (Boc) groups are foundational carbamates for amine protection. While both are effective, the Z-group offers distinct advantages in specific synthetic contexts, primarily revolving around its unique deprotection chemistry and stability.
This guide provides an objective comparison of the Z- and Boc-protecting groups, supported by established chemical principles and experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Core Properties and Orthogonality: A Head-to-Head Comparison
The primary distinction between the Z and Boc groups lies in their deprotection (cleavage) conditions. The Boc group is labile to acid, whereas the Z-group is removed under reductive conditions.[1] This fundamental difference makes them "orthogonal," meaning one can be selectively removed in the presence of the other, a critical feature in multi-step synthesis.[2]
For instance, a Boc-protected amine can be deprotected using acid without affecting a Z-protected amine in the same molecule. Conversely, the Z-group can be cleaved via hydrogenation while the Boc-group remains intact.[2] This orthogonality is a cornerstone of modern synthetic strategy, enabling complex molecular architecture.
Quantitative Comparison of Z- and Boc-Protecting Groups
The following tables summarize the key characteristics and deprotection parameters for the Z and Boc groups, providing a quantitative basis for comparison.
Table 1: General Properties and Stability
| Property | Z-Protecting Group (Cbz) | Boc-Protecting Group | Citation(s) |
| Chemical Nature | Benzyloxycarbonyl | tert-Butoxycarbonyl | [1][3] |
| Stability to Acids | Stable to mild acids (e.g., TFA) | Labile, readily cleaved by TFA, HCl | [1][] |
| Stability to Bases | Generally stable | Stable | [5] |
| Stability to Hydrogenolysis | Labile, readily cleaved | Stable | [1][2] |
| Physical Form | Z-protected amino acids are often stable, crystalline solids. | Boc-protected amino acids are generally stable solids. | [] |
Table 2: Deprotection Conditions and Performance
| Parameter | Z-Protecting Group (Cbz) | Boc-Protecting Group | Citation(s) |
| Primary Method | Catalytic Hydrogenolysis | Acidolysis | [1][2] |
| Common Reagents | H₂ gas, Pd/C catalyst; Ammonium formate, Pd/C | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in organic solvent | [6][7] |
| Typical Conditions | Room temp, atmospheric pressure | 0°C to Room temp | [6][7] |
| Typical Reaction Time | 1 - 8 hours | 30 min - 4 hours | [6][7][8] |
| Byproducts | Toluene (B28343), CO₂ | Isobutene, CO₂, t-butyl cation | [7] |
| Key Side Reactions | Incompatible with reducible groups (alkenes, alkynes, NO₂, other benzyl (B1604629) groups). Catalyst poisoning by sulfur compounds. | Alkylation of sensitive residues (Trp, Met) by the t-butyl cation. | [1][2] |
| Typical Yields | Generally high (>95%) | Generally high (>95%) | [6][9] |
Key Advantages of the Z-Group
The primary advantages of the Z-group stem from its stability and mild, orthogonal deprotection method.
-
Acid Stability : The Z-group is stable to the acidic conditions (e.g., TFA) required to cleave Boc groups. This is the most significant advantage, allowing for the selective deprotection of Boc-protected amines in a molecule that also contains Z-protected functionalities. This is a common strategy in the synthesis of complex peptides or in solution-phase fragment condensation.[1][]
-
Mild Deprotection Conditions : Catalytic hydrogenolysis is an exceptionally mild deprotection method that proceeds at neutral pH.[2] This is highly advantageous when the substrate contains acid- or base-sensitive functional groups that would be compromised during the cleavage of other protecting groups like Boc or Fmoc.
-
Reduced Side Reactions : The byproducts of Z-group deprotection are toluene and carbon dioxide, which are generally benign and easily removed. This contrasts with Boc deprotection, which generates a reactive t-butyl cation that can lead to undesired alkylation of sensitive amino acid residues like tryptophan and methionine.[1][7] While scavengers can be used to mitigate this, it adds a layer of complexity to the deprotection step.[2]
Experimental Protocols
Detailed methodologies for the standard deprotection of Z and Boc groups are provided below.
Protocol 1: Z-Group Deprotection by Catalytic Hydrogenation
This protocol describes a general procedure for cleaving a Z-group using palladium on carbon and hydrogen gas.[6]
Materials:
-
Z-protected compound
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolution : Dissolve the Z-protected compound in a suitable solvent such as methanol in a round-bottom flask.
-
Inert Atmosphere : Purge the flask with an inert gas (e.g., nitrogen) to remove oxygen.
-
Catalyst Addition : Under the inert atmosphere, carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation : Evacuate the flask and backfill with hydrogen gas from a balloon. Maintain a positive pressure of hydrogen and stir the mixture vigorously at room temperature.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent to ensure complete recovery of the product.
-
Isolation : Concentrate the filtrate using a rotary evaporator to yield the deprotected amine.
Protocol 2: Boc-Group Deprotection with Trifluoroacetic Acid (TFA)
This protocol details the standard procedure for removing a Boc group using TFA in dichloromethane (B109758) (DCM).[7]
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
-
Cold diethyl ether (for precipitation, if applicable)
Procedure:
-
Dissolution : Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.
-
Cooling : Cool the solution to 0°C using an ice bath.
-
Acid Addition : Slowly add TFA to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v). The reaction is exothermic.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction generates CO₂ gas, so the system must not be sealed.[7]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Isolation : Remove the solvent and excess TFA in vacuo using a rotary evaporator. The crude product is often obtained as a TFA salt.
-
Purification : The resulting amine TFA salt can be used directly, or the free amine can be obtained after a basic work-up or precipitation with cold diethyl ether.[7]
Visualizing Chemical Workflows and Mechanisms
Diagrams created using Graphviz illustrate the deprotection mechanisms and a synthetic strategy leveraging the orthogonality of the Z and Boc groups.
Caption: Mechanism of Boc deprotection via acidolysis with TFA.
Caption: Mechanism of Z-group deprotection by catalytic hydrogenolysis.
Caption: Workflow demonstrating orthogonal deprotection of Boc and Z groups.
Conclusion
The choice between the Z and Boc protecting groups is dictated by the specific demands of a synthetic route. The Z-group's primary advantage is its stability to the acidic conditions used to remove Boc groups, making it an indispensable tool for orthogonal protection strategies. Its cleavage via mild, neutral catalytic hydrogenolysis offers a significant benefit for substrates containing acid- or base-sensitive functionalities. While Boc protection is highly effective and widely used, particularly in solid-phase synthesis, the potential for side reactions from its cationic intermediate and the incompatibility of Z-group deprotection with reducible functionalities must be carefully considered. A thorough understanding of these properties is crucial for the rational design of a successful and efficient synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating Z-Gln-OH Deprotection: TLC vs. NMR
For researchers, scientists, and professionals in drug development, the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from glutamine (Gln) is a critical step in peptide synthesis. Verifying the complete removal of this protecting group is paramount to ensure the integrity of the final peptide. This guide provides a detailed comparison of two common analytical techniques for validating the deprotection of Z-Gln-OH (N-benzyloxycarbonyl-L-glutamine) to yield Gln-OH (L-glutamine): Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Overview
The deprotection of this compound is typically achieved through catalytic transfer hydrogenation. This method offers a mild and efficient way to remove the Z-group, yielding the free amino acid, toluene, and carbon dioxide as byproducts.
Deprotection Reaction Workflow
A Comparative Analysis of Glutamine Derivatives: Synthesis Yields, Performance, and Biological Applications
For researchers, scientists, and drug development professionals, the selection of appropriate glutamine derivatives is critical for therapeutic efficacy and experimental success. This guide provides an objective comparison of various glutamine derivatives, focusing on their synthesis yields, stability, and biological performance, supported by experimental data from recent studies.
Glutamine, the most abundant amino acid in the human body, is crucial for numerous metabolic processes, including nucleotide synthesis, redox homeostasis, and energy production.[1] However, its inherent instability in aqueous solutions limits its direct application in therapeutics and cell culture.[2][3] This has led to the development of various glutamine derivatives with improved stability and targeted delivery. This guide offers a comparative analysis of these derivatives to aid in the selection of the most suitable compound for specific research and drug development needs.
Comparative Yield and Performance of Glutamine Derivatives
The synthesis and performance of glutamine derivatives vary significantly depending on their chemical structure and the synthetic methodology employed. The following table summarizes key quantitative data for several common glutamine derivatives.
| Derivative Category | Specific Derivative | Synthesis Method | Reported Yield (%) | Purity (%) | Key Performance Characteristics |
| Dipeptides | L-Alanyl-L-Glutamine | Solid-Phase Peptide Synthesis (SPPS) | >95[4] | High | High stability in aqueous solution, prevents ammonia (B1221849) accumulation in cell culture.[2] |
| Glycyl-L-Glutamine | Liquid-Phase Peptide Synthesis (LPPS) | Variable | 90-98[5] | Enhanced stability compared to L-glutamine.[3] | |
| Leucyl-L-Glutamine | SPPS/LPPS | Not specified | High | Used in peptide synthesis.[6] | |
| N-Acyl Derivatives | N-Acetyl-L-Glutamine (NAG) | Acetylation of Glutamine | Not specified | ≥98[7] | More stable than L-glutamine in aqueous solutions.[8] |
| Prodrugs | DRP-104 (sirpiglenastat) | Chemical Synthesis | Not specified | High | Tumor-targeted delivery of the glutamine antagonist DON.[9] |
| JHU-083 | Chemical Synthesis | Not specified | High | Brain-penetrant glutamine antagonist prodrug.[10] | |
| Polymeric Derivatives | Polyglutamine Peptides | Solid-Phase Peptide Synthesis (SPPS) | Good[11] | High | Used in studies of neurodegenerative diseases.[11] |
| Cyclic Analogs | Cyclic Glutamine Analogue | Multi-step Chemical Synthesis | 79-86 | High | Improved synthetic route developed. |
Experimental Protocols: A Closer Look at Synthesis Methodologies
The choice of synthetic method is a critical determinant of yield and purity for glutamine derivatives. Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) are the two primary approaches.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the preferred method for synthesizing peptides and their derivatives due to its efficiency and potential for automation.[6][12]
General Protocol for SPPS of a Glutamine-Containing Peptide:
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is swollen in a solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The first Fmoc-protected amino acid (e.g., Fmoc-Gln(Trt)-OH) is activated with a coupling agent (e.g., HBTU/HOBt) and coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a base, typically 20% piperidine (B6355638) in DMF, to expose the free amine for the next coupling step.
-
Subsequent Amino Acid Coupling: The subsequent Fmoc-protected amino acids are coupled sequentially following the same activation and coupling steps.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
Liquid-Phase Peptide Synthesis (LPPS)
LPPS involves the synthesis of peptides entirely in solution, which can be advantageous for short peptides or when intermediate purification is required.[5][12]
General Protocol for LPPS of a Glutamine Dipeptide:
-
Protection: The N-terminus of one amino acid and the C-terminus of glutamine are protected with appropriate protecting groups (e.g., Boc and methyl ester, respectively).
-
Coupling: The two protected amino acids are coupled in solution using a coupling agent (e.g., DCC/HOBt).
-
Purification: The resulting dipeptide is purified by extraction and/or crystallization to remove byproducts and unreacted starting materials.
-
Deprotection: The protecting groups are removed to yield the final dipeptide.
Visualization of Key Pathways and Workflows
Glutamine Metabolism in Cancer
Glutamine plays a central role in cancer cell metabolism, contributing to biomass production, redox balance, and energy generation. Several key signaling pathways, including mTORC1 and Hippo/YAP, are intertwined with glutamine metabolism.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Glutamine dipeptides in clinical nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 9. Novel prodrugs of a glutamine antagonist for treatment of solid tumors [uochb.cz]
- 10. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 11. Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. rsc.org [rsc.org]
- 14. Targeting glutamine metabolism as a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral Purity Analysis of Peptides Containing Z-Gln-OH
For researchers, scientists, and drug development professionals, ensuring the chiral integrity of synthetic peptides is a critical aspect of quality control and efficacy assessment. This guide provides a comprehensive comparison of analytical methodologies for determining the chiral purity of peptides containing N-benzyloxycarbonyl-L-glutamine (Z-Gln-OH), a common building block in peptide synthesis.
The introduction of a Z-protecting group on the glutamine residue presents unique analytical challenges. This guide offers a detailed examination of two primary approaches: the direct analysis of the intact peptide using chiral High-Performance Liquid Chromatography (HPLC) and the indirect analysis of the constituent amino acids following peptide hydrolysis and derivatization, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.
Comparative Analysis of Key Methodologies
Choosing the optimal method for chiral purity analysis depends on several factors, including the peptide's sequence, the desired level of sensitivity, and the available instrumentation. The following tables provide a quantitative comparison of the most common techniques.
Table 1: Comparison of Direct and Indirect Methods for Chiral Purity Analysis
| Feature | Direct Chiral HPLC of Intact Peptide | Indirect Analysis via Hydrolysis & Derivatization (GC-MS/HPLC) |
| Principle | Separation of diastereomeric or enantiomeric peptides on a chiral stationary phase. | Separation of chiral amino acid derivatives after peptide breakdown. |
| Sample Preparation | Minimal; direct injection of the peptide solution. | Multi-step; involves hydrolysis, derivatization, and extraction. |
| Potential for Racemization | Low risk of analysis-induced racemization. | High risk of racemization during acid hydrolysis.[1] |
| Information Provided | Enantiomeric purity of the entire peptide. | Enantiomeric purity of individual amino acids. |
| Throughput | Higher | Lower |
| Method Development | Can be complex, requiring screening of chiral stationary phases and mobile phases. | Well-established protocols for common amino acids. |
| This compound Specifics | Stability of the Z-group under chromatographic conditions must be considered. | Potential for pyroglutamate (B8496135) formation from Gln during hydrolysis. |
Table 2: Performance Characteristics of Analytical Techniques
| Parameter | Chiral HPLC (Direct) | GC-MS (Indirect) | HPLC-MS/MS (Indirect) |
| Resolution | Variable, dependent on CSP and peptide sequence. Generally good for small peptides. | High resolution for derivatized amino acids on chiral capillary columns. | High resolution and selectivity. |
| Sensitivity | Typically in the low µg/mL range (UV detection). | High sensitivity, often in the low ng/mL to pg/mL range. | Very high sensitivity, capable of detecting trace-level impurities.[2] |
| Limit of Detection (LOD) | ~0.1% of the minor enantiomer. | Can be as low as 0.01% for specific amino acids. | Can reach <0.01% for targeted analysis. |
| Quantitative Accuracy | Good, provided baseline separation is achieved. | Good, but requires correction for hydrolysis-induced racemization (e.g., using deuterated acid).[1] | Excellent, with the use of isotopically labeled internal standards. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques discussed.
Protocol 1: Direct Chiral HPLC Analysis of a this compound Containing Peptide
This method is suitable for the direct separation of the desired L-Gln peptide from its D-Gln diastereomer.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP): CHIRALPAK® ZWIX(+) or a similar zwitterionic or polysaccharide-based chiral column is recommended for N-protected amino acids and small peptides.[3][4]
2. Reagents:
-
HPLC-grade methanol (B129727), ethanol, acetonitrile, and water.
-
Mobile phase additives: Formic acid, diethylamine, or other suitable modifiers.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of methanol and water (e.g., 98:2 v/v) with additives like 50 mM formic acid and 25 mM diethylamine.[3] The optimal mobile phase composition must be determined empirically.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV at 220 nm (for the peptide bond) and 254 nm (for the Z-group).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Dissolve the peptide containing this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peaks corresponding to the L-Gln and D-Gln diastereomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area of major peak] - [Area of minor peak]) / ([Area of major peak] + [Area of minor peak])] x 100.
Protocol 2: Indirect Chiral GC-MS Analysis after Hydrolysis and Derivatization
This method determines the enantiomeric composition of the glutamine residue after cleaving it from the peptide.
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Chiral capillary column (e.g., Chirasil®-L-Val).[5]
2. Reagents:
-
6 M Deuterated hydrochloric acid (DCl) in D₂O for hydrolysis to monitor and correct for racemization.[1]
-
Derivatization reagents: e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or pentafluoropropionic anhydride (B1165640) (PFPA) and a chiral alcohol like (+)-2-butanol.
-
Organic solvents: Dichloromethane, ethyl acetate.
3. Procedure:
-
Hydrolysis:
-
Place a known amount of the peptide (approx. 1 mg) in a hydrolysis tube.
-
Add 1 mL of 6 M DCl in D₂O.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After cooling, open the tube and evaporate the acid under a stream of nitrogen.
-
-
Derivatization (example with PFPA and (+)-2-butanol):
-
To the dried hydrolysate, add 1 mL of a 1:4 (v/v) mixture of PFPA and dichloromethane. Heat at 100 °C for 15 minutes.
-
Evaporate the excess reagent.
-
Add 1 mL of (+)-2-butanol and heat at 100 °C for 15 minutes to form diastereomeric esters.
-
Evaporate the excess alcohol and redissolve the residue in an appropriate solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 4 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use selected ion monitoring (SIM) mode for the characteristic fragments of the derivatized D- and L-glutamine to enhance sensitivity and selectivity.
-
4. Data Analysis:
-
Identify the peaks for the derivatized D- and L-glutamine based on their retention times and mass spectra.
-
Calculate the ratio of the D- and L-enantiomers. Correct for any racemization that occurred during hydrolysis by monitoring the incorporation of deuterium.
Visualizing the Workflow and Decision-Making Process
To further aid in the selection and implementation of the appropriate analytical strategy, the following diagrams illustrate the general workflow and a decision-making tree.
Conclusion
The determination of the chiral purity of peptides containing this compound is a multi-faceted analytical challenge that requires careful consideration of the available methodologies. Direct chiral HPLC offers a streamlined approach for assessing the integrity of the intact peptide, while indirect methods involving hydrolysis and derivatization provide high sensitivity for quantifying the enantiomeric composition of individual amino acids. By understanding the principles, advantages, and limitations of each technique, researchers can select and implement the most appropriate method to ensure the quality and stereochemical purity of their synthetic peptides, ultimately contributing to the development of safe and effective therapeutic agents.
References
- 1. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Z-Gln-OH in Peptide Manufacturing: A Comparative Guide
For researchers, scientists, and drug development professionals in the field of peptide synthesis, the choice of protected amino acids is a critical factor that profoundly influences the efficiency, purity, and overall cost of manufacturing. This guide provides a comprehensive cost-benefit analysis of N-α-benzyloxycarbonyl-L-glutamine (Z-Gln-OH) in peptide synthesis, with a detailed comparison to its most common alternative in modern solid-phase peptide synthesis (SPPS), Fmoc-Gln(Trt)-OH.
Executive Summary
The selection between this compound and Fmoc-Gln(Trt)-OH is fundamentally a choice between synthetic strategies. Fmoc-Gln(Trt)-OH is the industry standard for Fmoc-based solid-phase peptide synthesis (SPPS) due to its superior performance in preventing common side reactions and enhancing solubility, leading to higher purity and yield in routine peptide manufacturing. In contrast, this compound's primary advantages lie in its application in solution-phase peptide synthesis (LPPS) and in specialized SPPS applications where its unique orthogonal deprotection chemistry is required. While the raw material cost of this compound may be lower, the potential for complications and lower yields in standard SPPS can offset this initial savings.
Comparative Analysis of Protected Glutamine Derivatives
The primary challenge in incorporating glutamine into a peptide sequence is the reactivity of its side-chain amide. During the coupling reaction, this amide can undergo dehydration to form a nitrile, an irreversible side reaction that truncates the peptide chain. Additionally, an unprotected N-terminal glutamine residue can cyclize to form pyroglutamate, another common impurity. The choice of protecting group is therefore crucial to mitigating these risks.
Fmoc-Gln(Trt)-OH: The Standard for Fmoc-SPPS
Fmoc-Gln(Trt)-OH is the recommended choice for incorporating glutamine in Fmoc-based SPPS. The trityl (Trt) group provides robust protection for the side-chain amide, offering several key advantages:
-
Prevention of Side Reactions: The bulky Trt group effectively prevents the dehydration of the glutamine side chain to a nitrile during the activation step with carbodiimide (B86325) reagents.[1][2]
-
Enhanced Solubility: Fmoc-Gln(Trt)-OH exhibits significantly improved solubility in common SPPS solvents like dimethylformamide (DMF) compared to the unprotected Fmoc-Gln-OH, which is notoriously poorly soluble.[1][2][3] This is critical for efficient and complete coupling reactions.
-
Compatibility with Standard Protocols: The Trt group is readily cleaved under the standard trifluoroacetic acid (TFA) conditions used at the end of the synthesis, allowing for its removal in a single step along with other acid-labile side-chain protecting groups and the cleavage of the peptide from the resin.[2]
This compound: A Tool for Orthogonal Synthesis and Solution-Phase Chemistry
This compound, while less common in standard Fmoc-SPPS, offers a distinct advantage in specific scenarios:
-
Orthogonal Deprotection: The benzyloxycarbonyl (Z) group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for cleaving many side-chain protecting groups. It is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), providing a valuable orthogonal deprotection strategy.[4] This is particularly useful in the synthesis of complex peptides with multiple modification sites or for the preparation of protected peptide fragments for convergent synthesis.
-
Application in Solution-Phase Peptide Synthesis (LPPS): Z-protected amino acids are frequently used in classical solution-phase synthesis, a method that remains relevant for the large-scale production of short peptides.[5][6]
The use of this compound in a standard Fmoc-SPPS workflow is not recommended for routine synthesis. Without side-chain protection, it is susceptible to the same dehydration side reactions as Fmoc-Gln-OH. While a side-chain protected version, Z-Gln(Trt)-OH, is available, the primary advantage of the Z-group's orthogonality is most realized in more complex synthetic designs rather than linear peptide elongation.
Data Presentation
Table 1: Cost Comparison of Protected Glutamine Derivatives
| Compound | Supplier Example | Price (USD) per 25g | Price (USD) per gram |
| This compound | Sigma-Aldrich | $102.00 | $4.08 |
| Fmoc-Gln(Trt)-OH | Aapptec | $50.00 | $2.00 |
| Fmoc-Gln(Trt)-OH | Spectrum Chemical | $231.00 | $9.24 |
Note: Prices are for illustrative purposes and may vary between suppliers and based on purity and scale.
Table 2: Technical Comparison of this compound and Fmoc-Gln(Trt)-OH
| Feature | This compound | Fmoc-Gln(Trt)-OH |
| Primary Application | Solution-phase synthesis; Orthogonal SPPS | Standard Fmoc-SPPS |
| Nα-Protecting Group | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Side-Chain Protection | None (in the standard form) | Trityl (Trt) |
| Nα-Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 20% Piperidine (B6355638) in DMF |
| Side-Chain Deprotection | N/A | Trifluoroacetic acid (TFA) |
| Orthogonality in Fmoc-SPPS | Yes (Z-group is stable to piperidine and TFA) | No (Trt is cleaved by TFA) |
| Solubility in DMF | Moderate | High[1][2][3] |
| Prevention of Nitrile Formation | No (without side-chain protection) | Yes[1][2] |
| Risk of Pyroglutamate Formation | Yes (if at N-terminus) | Minimized by Trt protection during coupling |
Experimental Protocols
Standard Fmoc-SPPS Cycle using Fmoc-Gln(Trt)-OH
This protocol outlines a single coupling cycle for adding a glutamine residue to a growing peptide chain on a solid support.
-
Resin Preparation: The peptide-resin is contained within a reaction vessel and has a free N-terminal amine.
-
Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in DMF for a specified time (e.g., 5-20 minutes) to remove the Fmoc protecting group from the N-terminal amino acid. The resin is then thoroughly washed with DMF to remove the piperidine and the Fmoc-adduct.
-
Coupling of Fmoc-Gln(Trt)-OH:
-
Activation: Fmoc-Gln(Trt)-OH (typically 3-5 equivalents relative to the resin loading) is pre-activated in a separate vessel. A common activation solution consists of a coupling reagent (e.g., HBTU, HATU, or DIC) and a base (e.g., DIPEA or collidine) in DMF.
-
Coupling Reaction: The activated Fmoc-Gln(Trt)-OH solution is added to the peptide-resin. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) with agitation to ensure complete coupling.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: The resin is washed extensively with DMF to remove excess reagents and by-products. The cycle can then be repeated for the next amino acid in the sequence.
Orthogonal Deprotection of a Z-Protected Residue in SPPS
This protocol describes the selective removal of a Z-group from a peptide synthesized on a solid support, leaving other protecting groups intact.
-
Resin Preparation: The peptide-resin containing the Z-protected residue is washed and suspended in a suitable solvent such as DMF or a mixture of DCM/MeOH.
-
Catalyst Addition: A palladium catalyst, typically 10% Palladium on carbon (Pd/C), is added to the resin suspension.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature. Alternatively, a hydrogen donor like ammonium (B1175870) formate (B1220265) can be used in a process called catalytic transfer hydrogenation.
-
Reaction Monitoring: The progress of the deprotection is monitored by a suitable analytical method, such as mass spectrometry of a small cleaved sample of the peptide-resin.
-
Washing: Once the reaction is complete, the resin is thoroughly washed to remove the catalyst and any by-products. The newly exposed amine can then be further modified.
Visualization of Key Processes
Caption: Standard Fmoc-SPPS Cycle for Incorporating Fmoc-Gln(Trt)-OH.
Caption: Prevention of Side Reactions with Trt Protection.
Conclusion and Recommendations
The choice between this compound and Fmoc-Gln(Trt)-OH is dictated by the specific requirements of the peptide synthesis project.
-
For routine Fmoc-based solid-phase peptide synthesis, Fmoc-Gln(Trt)-OH is the unequivocally superior choice. Its use mitigates the risk of common and difficult-to-remove side products, improves solubility and coupling efficiency, and ultimately leads to a higher purity crude product. While the initial cost per gram may sometimes be higher than this compound, the savings in terms of reduced failed syntheses, simplified purification, and higher overall yield represent a significant long-term cost benefit.
-
This compound is a valuable reagent for specialized applications. Its utility shines in solution-phase synthesis and in complex solid-phase syntheses that require an orthogonal deprotection strategy. Researchers embarking on the synthesis of branched, cyclic, or otherwise modified peptides may find the Z-group's unique cleavage conditions indispensable. However, for standard linear peptide synthesis via SPPS, the use of this compound without side-chain protection is not advisable due to the high risk of side reactions.
References
- 1. peptide.com [peptide.com]
- 2. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Z-Gln-OH in Peptide Synthesis: A Comparative Guide to Success Rates and Purity
For researchers, scientists, and drug development professionals, the successful synthesis of peptides is paramount. The choice of building blocks, particularly for challenging amino acids like glutamine, can significantly impact the yield and purity of the final product. This guide provides an objective comparison of N-α-benzyloxycarbonyl-L-glutamine (Z-Gln-OH) with common side-chain protected alternatives in peptide synthesis, supported by a review of relevant literature.
The incorporation of glutamine into a peptide sequence presents a significant challenge due to the reactivity of its side-chain amide group. Without adequate protection, this group can undergo intramolecular cyclization to form a pyroglutamate (B8496135) residue, a reaction that truncates the peptide chain and complicates purification. Furthermore, dehydration of the side-chain amide to a nitrile can occur, particularly with carbodiimide-based coupling reagents.
Historically, this compound has been utilized in peptide synthesis; however, its application is often associated with lower success rates and the formation of impurities. Modern peptide synthesis, especially solid-phase peptide synthesis (SPPS), overwhelmingly favors the use of glutamine derivatives with side-chain protection to mitigate these issues.
Comparison of Glutamine Derivatives in Peptide Synthesis
The performance of this compound is best understood in the context of its more contemporary, side-chain protected counterparts. The most commonly used alternatives are Fmoc-Gln(Trt)-OH and Boc-Gln(Xan)-OH.
| Derivative | N-α Protection | Side-Chain Protection | Key Advantages | Common Side Reactions/Disadvantages |
| This compound | Benzyloxycarbonyl (Z) | None | - | High risk of pyroglutamate formation , especially at the N-terminus.[1][2] Low solubility in common organic solvents.[3] Potential for side-chain dehydration to nitrile. |
| Fmoc-Gln(Trt)-OH | Fluorenylmethyloxycarbonyl (Fmoc) | Trityl (Trt) | Effectively prevents pyroglutamate formation and dehydration .[4] Good solubility in standard SPPS solvents like DMF.[4] The trityl group is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection step.[4] | The bulky trityl group can sometimes lead to slower coupling kinetics compared to unhindered amino acids. |
| Boc-Gln(Xan)-OH | tert-Butoxycarbonyl (Boc) | Xanthyl (Xan) | Provides robust protection against side-chain dehydration and pyroglutamate formation .[5] Significantly enhances solubility in organic solvents used in SPPS, leading to more efficient coupling.[5] | Primarily used in Boc-based SPPS. |
Experimental Data Summary
While direct, head-to-head quantitative comparisons of this compound with its protected counterparts in the synthesis of an identical model peptide are scarce in recent literature, the prevailing evidence strongly indicates superior outcomes with side-chain protection. Studies focusing on difficult sequences and the optimization of peptide synthesis consistently recommend and utilize derivatives like Fmoc-Gln(Trt)-OH to achieve high purity and yield.[6][7]
For instance, the use of Fmoc-Gln(Trt)-OH is standard practice in modern Fmoc-based SPPS protocols, leading to crude peptides of high purity that can be effectively purified by HPLC.[5][8] In contrast, syntheses involving unprotected glutamine are more prone to the formation of deletion sequences and truncated peptides due to side reactions, which significantly complicates purification and lowers the overall yield.
Experimental Protocols
A standard protocol for the incorporation of a glutamine residue in Fmoc-based solid-phase peptide synthesis (SPPS) using the preferred side-chain protected derivative is provided below. A comparative protocol for this compound is outlined based on general principles of solution-phase or older SPPS strategies, acknowledging its limited contemporary use.
Protocol 1: Coupling of Fmoc-Gln(Trt)-OH in Automated SPPS
This protocol describes a typical coupling cycle for Fmoc-Gln(Trt)-OH on a rink amide resin using an automated peptide synthesizer.
-
Resin Swelling: The resin is swelled in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treatment with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.
-
Coupling: A solution of Fmoc-Gln(Trt)-OH (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF is added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Monitoring: The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
Protocol 2: Coupling of this compound (Solution Phase - Illustrative)
This protocol outlines a general procedure for coupling this compound in a solution-phase synthesis.
-
Activation: this compound (1 equivalent) is dissolved in an appropriate solvent (e.g., DMF or DCM). A coupling reagent such as DCC (1.1 equivalents) and an additive like HOBt (1.1 equivalents) are added, and the mixture is stirred at 0°C for 30 minutes to form the active ester.
-
Coupling: The C-terminally protected amino acid or peptide (1 equivalent) with a free N-terminus is added to the activation mixture. The reaction is stirred at room temperature and monitored by TLC.
-
Work-up: Upon completion, the dicyclohexylurea (DCU) by-product is removed by filtration. The filtrate is then subjected to an aqueous work-up to remove water-soluble by-products and unreacted starting materials.
-
Purification: The crude product is purified by crystallization or column chromatography.
Logical Workflow for Glutamine Incorporation in Peptide Synthesis
The decision-making process for incorporating glutamine into a peptide sequence can be visualized as follows:
Caption: Decision workflow for selecting a glutamine derivative in peptide synthesis.
Signaling Pathway of Pyroglutamate Formation
The primary side reaction associated with the use of unprotected glutamine is the formation of pyroglutamate, which can be initiated by either acid or base catalysis. This intramolecular cyclization leads to the termination of the peptide chain.
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamine residue.
References
- 1. mdpi.com [mdpi.com]
- 2. Fmoc-Gln(Trt)-OH [cem.com]
- 3. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. rsc.org [rsc.org]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpamc.com [ajpamc.com]
- 8. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Z-Gln-OH: A Guide for Laboratory Professionals
Researchers and scientists handling Z-Gln-OH (N-Carbobenzyloxy-L-glutamine) must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Chemical and Physical Properties
A thorough understanding of the properties of this compound is fundamental to safe handling and disposal. Key quantitative data is summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | C13H16N2O5 | [1][2][3][4] |
| Molecular Weight | 280.28 g/mol | [1][2][3][4] |
| Appearance | White to off-white powder or crystals | [5] |
| Melting Point | 134-138 °C | [1][3][6][7] |
| Solubility | Soluble in ethanol. | [1][7] |
| Storage Class | 11 - Combustible Solids | [1][7] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, it is crucial to use appropriate personal protective equipment to prevent exposure.
-
Eye Protection : Wear safety glasses with side-shields or chemical safety goggles.[8]
-
Hand Protection : Use compatible chemical-resistant gloves.[8]
-
Respiratory Protection : If there is a risk of inhaling dust, use a type N95 (US) or equivalent dust mask.[1][7]
Step-by-Step Disposal Procedures
This compound and its containers must be disposed of as chemical waste in accordance with institutional, local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[9]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated labware (e.g., weighing boats, gloves, wipes), as laboratory chemical waste.[9]
-
Segregate solid this compound waste from liquid waste.
-
Keep this compound waste separate from other incompatible chemical waste streams.
2. Solid Waste Disposal:
-
Unused or Expired this compound: Keep the compound in its original, clearly labeled container if possible.[10]
-
Contaminated Solids: Place any materials contaminated with this compound (e.g., paper towels, filter paper, contaminated gloves) into a designated, sealable, and clearly labeled hazardous waste container.[9][10] The label should include "Hazardous Waste," the chemical name ("this compound" or "N-Carbobenzyloxy-L-glutamine"), and the associated hazards.
3. Liquid Waste Disposal (for solutions containing this compound):
-
Do not pour this compound solutions down the sink.[9]
-
Collect all aqueous and organic solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should clearly state the contents, including all solvents and their approximate concentrations, along with "Hazardous Waste."
4. Decontamination of Glassware:
-
Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol, as the compound is soluble in it).
-
Collect the first rinse as hazardous waste. Subsequent rinses may be considered non-hazardous depending on institutional guidelines.
5. Arranging for Professional Disposal:
-
Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's procedures for scheduling a pickup by a licensed hazardous waste disposal service.[11]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety and waste management guidelines.
References
- 1. This compound 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | C13H16N2O5 | CID 75855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. scbt.com [scbt.com]
- 5. N-Carbobenzoxy-L-glutamine 2650-64-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. N-Carbobenzyloxy-L-glutamine | 2650-64-8 [chemicalbook.com]
- 7. This compound 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. puretidestherapy.com [puretidestherapy.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Z-Gln-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Z-Gln-OH (N-Cbz-L-glutamine). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a white, odorless powder used in peptide synthesis.[1][2][3] While it is not classified as a hazardous substance or mixture, it is a combustible solid, and appropriate handling is necessary to avoid potential risks.[1][4] Key hazards include:
-
Skin Contact : May cause an allergic skin reaction.[5]
-
Eye Contact : Direct contact may cause irritation.
-
Inhalation : Inhaling dust can lead to respiratory irritation.[5]
-
Combustibility : As a combustible solid, it can burn if ignited.[1]
In case of exposure, consult a physician and provide them with the Safety Data Sheet (SDS).[5]
-
Skin Contact : Wash the affected area with soap and plenty of water.[5]
-
Eye Contact : Flush eyes with water as a precaution.[5]
-
Inhalation : Move the individual to fresh air.
-
Ingestion : Rinse the mouth with water.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following equipment should be worn when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved eyeshields. | Protects eyes from dust particles and accidental splashes.[1][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use. | Prevents skin contact and potential allergic reactions.[1][5] |
| Respiratory Protection | A NIOSH-approved N95 respirator should be used where dust formation is likely. | Minimizes the inhalation of airborne powder.[1] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
Operational and Disposal Plan
A systematic approach to handling and disposal ensures safety at every stage of the workflow.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
The designated storage class for this combustible solid is 11.[1]
Step 2: Handling and Use
-
Handle this compound in a well-ventilated area, preferably within an appropriate exhaust ventilation system (e.g., a chemical fume hood), to prevent the formation of dust and aerosols.[5]
-
Avoid direct contact with skin and eyes and prevent inhalation of the powder.[5]
-
Wash hands thoroughly after handling.
Step 3: Spill Management
-
In the event of a spill, evacuate non-essential personnel from the area.[5]
-
Wearing the prescribed PPE, carefully sweep or scoop up the spilled solid.[5]
-
Avoid creating dust clouds during cleanup.[5]
-
Place the collected material into a suitable, closed container for disposal.[5]
Step 4: Waste Disposal
-
Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed container.
-
All waste must be disposed of through an approved waste disposal plant, following all applicable local, state, and federal regulations.[5]
-
Do not allow the product to enter drains or waterways.[5]
Quantitative Data Summary
The following table summarizes key quantitative information for this compound:
| Property | Value |
| CAS Number | 2650-64-8 |
| Molecular Formula | C13H16N2O5 |
| Molecular Weight | 280.28 g/mol [6] |
| Appearance | White powder or crystals[2] |
| Melting Point | 134-138 °C[1] |
| Solubility | Soluble in water[2] |
| pH | 4 - 6[2] |
Handling and Disposal Workflow
The following diagram illustrates the procedural flow for safely managing this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
